Levocabastin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H29FN2O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m0/s1 |
InChI Key |
ZCGOMHNNNFPNMX-TUXHGLMRSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Levocabastine's Dual Mechanism of Action at Histamine H1 and Neurotensin NTS2 Receptors: A Technical Guide
Introduction
Levocabastine (B1674950) is a synthetic piperidine (B6355638) derivative recognized as a potent, second-generation antihistamine.[1] Clinically, it is primarily utilized for the topical treatment of allergic conjunctivitis and rhinitis, where it provides rapid and sustained relief from symptoms such as itching, redness, and rhinorrhea.[1][2] Beyond its well-established role as a histamine (B1213489) H1 receptor antagonist, levocabastine possesses a distinct pharmacological profile as a selective ligand for the neurotensin (B549771) receptor subtype 2 (NTS2).[3][4] This dual activity has rendered it not only an effective therapeutic agent but also an invaluable pharmacological tool for differentiating neurotensin receptor subtypes.[3] This guide provides an in-depth examination of the molecular mechanisms through which levocabastine exerts its effects on both H1 and NTS2 receptors, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.
Interaction with the Histamine H1 Receptor
Levocabastine's primary therapeutic effect stems from its potent and highly selective antagonism of the histamine H1 receptor.[2][5] As a second-generation antihistamine, it exhibits a high affinity for the H1 receptor with minimal penetration of the blood-brain barrier, reducing the likelihood of sedative side effects associated with first-generation agents.[5]
Mechanism of H1 Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that exists in an equilibrium between an inactive and an active conformation. Histamine, released from mast cells during an allergic response, binds to and stabilizes the active state of the H1 receptor.[6] This triggers the coupling to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the classic symptoms of an allergic reaction, including vasodilation, increased vascular permeability, and sensory nerve stimulation (leading to itching and sneezing).[7]
Levocabastine functions as a competitive antagonist or inverse agonist at the H1 receptor.[5][7] It binds to the receptor, preventing histamine from docking and activating it.[8] By blocking this initial step, levocabastine effectively prevents the downstream signaling cascade responsible for allergic symptoms.[7] It is important to note that levocabastine does not inhibit the release of histamine from mast cells but rather neutralizes its effects at the receptor level.[5][8]
Interaction with the Neurotensin NTS2 Receptor
In addition to its antihistaminic properties, levocabastine is a potent and selective ligand for the NTS2 receptor, a low-affinity binding site for the neuropeptide neurotensin (NT).[1][9] This interaction is pharmacologically distinct from the high-affinity NTS1 receptor. The discovery of levocabastine's affinity for NTS2 was pivotal, providing the first tool to discriminate between NT receptor subtypes.[3][10]
Mechanism of NTS2 Receptor Modulation
The pharmacology of levocabastine at the NTS2 receptor is complex, with reports describing it as both an antagonist and a partial agonist, depending on the cellular context and the functional readout.[1][11]
-
As an Antagonist: Levocabastine selectively inhibits the binding of radiolabeled neurotensin to its low-affinity sites (NTS2) in rodent brain membranes.[9] Studies have shown that levocabastine administration can inhibit nitric oxide synthase (NOS) activity in synaptosomal and mitochondrial fractions of the rat cerebral cortex, suggesting an antagonistic role in the neurotensin-nitrergic system interplay.[12] Furthermore, by blocking NTS2, levocabastine can modify the properties of neuronal Na+, K+-ATPase.[13]
-
As a Partial Agonist: In certain functional assays, levocabastine exhibits agonist properties. For instance, in Chinese Hamster Ovary (CHO) cells expressing the rat NTS2 receptor, levocabastine was found to stimulate intracellular Ca2+ mobilization.[14] In animal models of pain, intracerebroventricular administration of levocabastine induced analgesia in the writhing test, a characteristic of a partial agonist at NTS2 receptors involved in visceral nociception.[11]
This dual functionality suggests that levocabastine may stabilize unique conformations of the NTS2 receptor, leading to different downstream signaling events in various tissues and experimental systems.
Quantitative Pharmacological Data
The affinity and potency of levocabastine at both H1 and NTS2 receptors have been quantified in various studies. This data underscores its high affinity for the H1 receptor and its potent, selective interaction with the NTS2 receptor.
| Parameter | Receptor Target | Value | Species/System | Reference |
| Ki | NTS2 Receptor | 17 nM | - | [15] |
| IC50 | Low-affinity NT binding sites | 7 nM | Rat brain synaptic membranes | [9] |
Note: Quantitative data for H1 receptor binding affinity was not explicitly found in the provided search results, though it is consistently described as a "potent" and "highly selective" antagonist.
Experimental Protocols
The characterization of levocabastine's activity relies on established pharmacological assays. Below are generalized protocols for radioligand binding and functional assays.
Radioligand Binding Assay Protocol
This assay measures the direct interaction of a compound with a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of levocabastine for H1 or NTS2 receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., rat brain for NTS2) in a suitable buffer and isolate the membrane fraction through centrifugation.
-
Assay Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]-pyrilamine for H1, or [125I-Tyr3]neurotensin for NTS2), and varying concentrations of unlabeled levocabastine.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the levocabastine concentration. Calculate the IC50 (concentration of levocabastine that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional consequence of receptor activation, such as the release of intracellular calcium.
Objective: To determine if levocabastine acts as an agonist or antagonist at the NTS2 receptor.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO cells) stably transfected to express the NTS2 receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument and measure the baseline fluorescence.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of levocabastine and measure any change in fluorescence, which indicates Ca2+ release.
-
Antagonist Mode: Pre-incubate the cells with levocabastine for a set period, then add a known NTS2 agonist (like neurotensin). Measure the fluorescence to see if levocabastine inhibits the agonist-induced Ca2+ release.
-
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate potency (EC50) or inhibitory potency (IC50).
Conclusion
Levocabastine exhibits a compelling dual mechanism of action. Its well-characterized, high-affinity antagonism at the histamine H1 receptor forms the basis of its clinical efficacy in treating allergic conditions.[2][5] Concurrently, its selective and complex interaction with the neurotensin NTS2 receptor, where it can act as either an antagonist or a partial agonist, establishes it as a critical pharmacological research tool.[1][11] This bimodal activity underscores the importance of comprehensive receptor profiling in drug development and highlights the potential for single molecules to modulate distinct physiological pathways. Further research into the nuanced signaling of levocabastine at the NTS2 receptor may uncover additional therapeutic applications for this versatile compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Levocabastine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Levocabastine - Wikipedia [en.wikipedia.org]
- 4. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 8. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct functional characteristics of levocabastine sensitive rat neurotensin NT2 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levocabastine | TargetMol [targetmol.com]
The Discovery and Synthesis of Levocabastine: A Technical Guide
Introduction
Levocabastine is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist, widely recognized for its efficacy in the topical treatment of allergic rhinitis and conjunctivitis.[1][2] Discovered in 1979 at Janssen Pharmaceutica, it represented a significant advancement in antihistamine therapy due to its high potency and targeted local action, which minimizes systemic side effects.[3] This technical guide provides an in-depth overview of the discovery and synthetic pathways of Levocabastine, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The quest for more specific and potent antihistamines with fewer sedative effects led to the development of second-generation agents like Levocabastine. Researchers at Janssen Pharmaceutica embarked on a program to design compounds with high affinity and selectivity for the H1 receptor. This effort culminated in the identification of Levocabastine, a molecule that demonstrated a rapid onset of action and effective relief from allergy symptoms in preclinical and clinical studies.[1][2]
Beyond its well-known antihistaminic activity, subsequent research revealed that Levocabastine also acts as a potent and selective antagonist for the neurotensin (B549771) receptor NTS2. This dual activity has made it a valuable pharmacological tool for studying the neurotensin system.
Synthesis of Levocabastine
The chemical synthesis of Levocabastine, with the systematic name (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid, has evolved since its initial conception. Early syntheses were effective but posed challenges for large-scale industrial production, including the use of costly reagents and harsh reaction conditions. More contemporary methods have focused on sustainability, efficiency, and stereoselectivity.
This guide details a practical and sustainable nine-step synthesis, adapted from the work of Kang et al. (2017), which offers significant improvements over previously reported methods. This modern pathway achieves a high overall yield and purity without the need for chromatographic purification of the final product.[3]
Improved Synthesis Pathway
The improved synthesis of Levocabastine hydrochloride is a nine-step process starting from commercially available and optically pure (S)-propylene oxide. This pathway is notable for its efficient construction of the chiral piperidine (B6355638) ring and a more sustainable reductive amination step.[3]
Diagram of the Improved Levocabastine Synthesis Pathway
Caption: Improved synthesis pathway for Levocabastine Hydrochloride.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the improved synthesis of Levocabastine.
Step 1: Synthesis of (S)-1-((2-Hydroxyethyl)amino)propan-2-ol
To a solution of ethanolamine (800.0 g, 13.10 mol) in purified water (1640 mL), (S)-propylene oxide (115 mL, 1.64 mol) is slowly added at 0 °C. The mixture is stirred for 1 hour at the same temperature and then for 4 hours at room temperature. The reaction mixture is concentrated under reduced pressure at 90 °C to yield the diol product.[3]
Step 2: Synthesis of (S)-4-Methyl-1-tosylmorpholin-3-one
This step involves the tosylation of the amino alcohol followed by Jones oxidation to form the morpholinone ring.
Step 3: Synthesis of (3S)-3-Methyl-4-phenyl-1-tosylpiperidine-4-carbonitrile
The morpholinone intermediate is treated with phenylmagnesium bromide in tetrahydrofuran (B95107) (THF) to introduce the phenyl group and form the piperidine carbonitrile.
Step 4: Synthesis of (3S)-3-Methyl-4-phenyl-1-tosylpiperidine-4-carboxylic acid
To a stirred solution of the piperidine carbonitrile (80.3 g, 0.23 mol) in ethylene glycol (400 mL), potassium hydroxide (B78521) (89.0 g, 1.59 mol) is added. The reaction mixture is stirred for 44 hours at 170 °C. After cooling, the product is worked up with dichloromethane (B109758) and hydrochloric acid to afford the carboxylic acid.[3]
Step 5: Synthesis of (3S,4R)-Benzyl 3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylate
To a stirred solution of the carboxylic acid (92.3 g) in dimethylformamide (DMF) (320 mL), potassium carbonate (37.6 g, 0.27 mol) and benzyl (B1604629) bromide (32.4 g, 0.27 mol) are added. The reaction mixture is stirred for 3 hours at room temperature. The product is isolated after quenching with ammonium (B1175870) chloride solution.[3]
Step 6: Detosylation to form (3S,4R)-Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate
This crucial step avoids the previously reported electrolytic deprotection. The tosylated intermediate is treated with a suitable reducing agent to remove the tosyl group.
Step 7: Reductive Amination
To a suspension of the detosylated piperidine intermediate (67.5 g) in dichloromethane (400 mL), 4-cyano-4-(4-fluorophenyl)cyclohexanone (56.2 g, 0.26 mol) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (57.2 g, 0.27 mol) are added at room temperature. The reaction is stirred for 24 hours and then quenched with a 10% sodium bicarbonate solution. The product is purified by recrystallization from methanol (B129727).[3]
Step 8 & 9: Deprotection and Salt Formation to Yield Levocabastine Hydrochloride
To a stirred solution of the product from the previous step (51.3 g, 0.10 mol) in a mixture of dichloromethane (210 mL) and methanol (420 mL), ammonium formate (B1220265) (12.7 g, 0.20 mol) and palladium on carbon (Pd/C) are added at room temperature. The reaction mixture is stirred for 3 hours. After completion, the catalyst is filtered off, and a methanolic HCl solution is added to precipitate the final product, Levocabastine hydrochloride. The product is collected by filtration and dried.[3]
Quantitative Data
The following tables summarize the quantitative data for the improved synthesis of Levocabastine.
Table 1: Yields and Purity of Key Intermediates and Final Product
| Step | Product | Yield (%) | Purity (%) |
| 7 | (3S,4R)-Benzyl 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate | 74 | >99.9 |
| 8 & 9 | Levocabastine Hydrochloride | 93.8 | >99.5 |
| Overall | Levocabastine Hydrochloride | 14.2 | >99.5 |
Data adapted from Kang et al. (2017).[3]
Table 2: Characterization Data for Key Intermediates and Final Product
| Compound | Molecular Formula | HRMS (m/z) [M+H]+ Calculated | HRMS (m/z) [M+H]+ Found |
| (3S)-3-Methyl-4-phenyl-1-tosylpiperidine-4-carboxylic acid | C20H23NO4S | 374.1426 | 374.1423 |
| (3S,4R)-Benzyl 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate | C33H35FN2O2 | 511.2761 | 511.2762 |
| Levocabastine | C26H29FN2O2 | 421.2291 | 421.2295 |
Data adapted from Kang et al. (2017).[3]
Conclusion
The discovery of Levocabastine marked a significant milestone in the development of targeted therapies for allergic conditions. The evolution of its synthesis from early, less efficient methods to the current practical and sustainable pathway highlights the continuous drive for innovation in pharmaceutical manufacturing. The detailed synthetic route and experimental protocols provided in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis, enabling a deeper understanding of this important therapeutic agent.
References
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of Levocabastine Hydrochloride: A Technical Guide
Introduction
Levocabastine (B1674950) hydrochloride is a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist.[1][2] Developed by Janssen Pharmaceutica in 1979, it is primarily formulated for topical administration as an ophthalmic suspension or a nasal spray.[3][4] This localized delivery allows for rapid onset of action and minimizes systemic side effects, making it a valuable therapeutic option for the management of allergic conjunctivitis and rhinitis.[1][5] This technical guide provides an in-depth overview of the pharmacological profile of Levocabastine hydrochloride, designed for researchers, scientists, and drug development professionals.
Mechanism of Action
Levocabastine hydrochloride exerts its therapeutic effect through competitive antagonism of the histamine H1 receptor.[1] In response to an allergen, mast cells degranulate and release histamine, which then binds to H1 receptors on various cell types, including vascular endothelial cells and sensory nerves.[6] This interaction initiates a signaling cascade that leads to the classic symptoms of an allergic reaction: itching, redness, swelling, and increased mucus production.[1]
Levocabastine, with its high affinity and selectivity for the H1 receptor, competitively blocks the binding of histamine, thereby preventing the downstream signaling events that trigger these allergic symptoms.[1] This targeted action provides rapid relief from the discomfort associated with allergic conjunctivitis and rhinitis.[5]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[6][7] Upon histamine binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC).[6][9] This cascade of events ultimately leads to the physiological responses characteristic of an allergic reaction.[6] Levocabastine, by blocking the initial binding of histamine to the H1 receptor, effectively inhibits this entire signaling pathway.
Histamine H1 Receptor Signaling Pathway and Levocabastine Blockade.
Pharmacodynamics
Levocabastine is a highly potent and selective H1-receptor antagonist with a rapid onset and long duration of action.[10] Clinical studies have demonstrated that topically applied levocabastine provides relief from the symptoms of allergic conjunctivitis and rhinitis within minutes of administration, and its effects can last for several hours.[5]
In addition to its antihistaminic properties, some studies suggest that levocabastine may have other anti-allergic effects, including the inhibition of chemical mediator release from mast cells and the chemotaxis of polymorphonuclear leukocytes and eosinophils.[11] However, its primary therapeutic action is attributed to its potent H1-receptor blockade. Levocabastine has also been identified as a selective antagonist for the neurotensin (B549771) receptor NTS2, which has made it a useful tool in the study of this receptor.[4]
Pharmacokinetics
The pharmacokinetic profile of levocabastine hydrochloride is characterized by its localized action and minimal systemic absorption following topical administration.
Table 1: Summary of Pharmacokinetic Parameters of Levocabastine Hydrochloride
| Parameter | Ophthalmic Administration | Nasal Administration |
| Bioavailability | 30% - 60% | 60% - 80% |
| Tmax (Peak Plasma Concentration Time) | 1 - 2 hours | 1 - 2 hours |
| Cmax (Peak Plasma Concentration) | 0.26 - 0.29 µg/L | 1.4 - 2.2 µg/L |
| Plasma Protein Binding | ~55% | ~55% |
| Metabolism | Minimal (ester glucuronidation) | Minimal (ester glucuronidation) |
| Excretion | Primarily renal (approx. 70% as unchanged drug) | Primarily renal (approx. 70% as unchanged drug) |
| Elimination Half-life | 33 - 40 hours | 33 - 40 hours |
Data compiled from references:[12][13]
Absorption
Following ophthalmic or intranasal application, a portion of the administered dose of levocabastine is systemically absorbed.[12] The systemic bioavailability is estimated to be between 30% and 60% for the eye drops and 60% to 80% for the nasal spray.[12][13] Despite this, the absolute amounts of drug reaching the systemic circulation are very low, resulting in low plasma concentrations.[12]
Distribution
Levocabastine has a large apparent volume of distribution, suggesting extensive tissue distribution.[14] Plasma protein binding is approximately 55%.[12]
Metabolism
Levocabastine undergoes minimal hepatic metabolism. The primary metabolic pathway is ester glucuronidation, with the resulting acylglucuronide being the main metabolite.[14]
Excretion
The primary route of elimination for levocabastine and its metabolite is renal excretion.[12] Approximately 70% of the absorbed dose is excreted unchanged in the urine.[12][14]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of a compound. Below are generalized protocols for key experiments used to characterize H1-receptor antagonists like levocabastine.
Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay is used to determine the binding affinity of a test compound to a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of levocabastine for the histamine H1 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine (a known H1-receptor antagonist).
-
Test compound: Levocabastine hydrochloride at various concentrations.
-
Assay buffer.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of [3H]mepyramine and varying concentrations of levocabastine.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of levocabastine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 2. Levocabastine Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Levocabastine - Wikipedia [en.wikipedia.org]
- 5. Efficacy of levocabastine in conjunctival provocation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacological and clinical properties of levocabastine hydrochloride (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pdf.hres.ca [pdf.hres.ca]
Levocabastine: A Selective Neurotensin Receptor 2 (NTS2) Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Levocabastine's role as a selective antagonist for the neurotensin (B549771) receptor 2 (NTS2). While clinically utilized for its potent histamine (B1213489) H1 receptor antagonism in the treatment of allergic rhinitis and conjunctivitis, Levocabastine (B1674950) has emerged as a critical pharmacological tool for differentiating neurotensin receptor subtypes.[1][2] This document consolidates the current understanding of Levocabastine's binding affinity, functional activity, and selectivity for the NTS2 receptor. It details the experimental protocols used to characterize these properties and presents the complex signaling cascade of the NTS2 receptor. Quantitative data for Levocabastine and other key neurotensin receptor ligands are provided in structured tables for comparative analysis. This guide is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development exploring the therapeutic potential of targeting the neurotensin system.
Introduction to the Neurotensin System
Neurotensin (NT) is a 13-amino acid neuropeptide with diverse physiological functions in the central nervous system and peripheral tissues.[3] It exerts its effects through three known receptor subtypes: NTS1, NTS2, and the non-G protein-coupled receptor NTS3 (sortilin).[4] The NTS1 and NTS2 receptors are G protein-coupled receptors (GPCRs) that exhibit distinct affinities for NT and are coupled to different intracellular signaling pathways.[5] The development of selective ligands for these receptors is crucial for elucidating their specific physiological roles and for the development of targeted therapeutics.
Levocabastine as a Selective NTS2 Receptor Ligand
Levocabastine, a second-generation antihistamine, was unexpectedly identified as a potent and selective ligand for the low-affinity neurotensin receptor, now known as NTS2.[1] This discovery provided the first pharmacological tool to discriminate between the high-affinity NTS1 and the low-affinity NTS2 binding sites.[2] While initially characterized as an antagonist, the functional activity of Levocabastine at the NTS2 receptor appears to be complex and may be context-dependent, with some studies suggesting partial agonist activity.[6]
Quantitative Analysis of Ligand Binding and Function
The selectivity of Levocabastine for the NTS2 receptor is evident from its binding affinity (Ki) and functional potency (IC50/EC50) values compared to other key ligands. The following tables summarize the quantitative data for Levocabastine, the endogenous ligand neurotensin, the selective NTS1 antagonist SR48692, and the non-selective antagonist SR142948A at both NTS1 and NTS2 receptors.
Table 1: Binding Affinities (Ki) of Neurotensin Receptor Ligands
| Compound | NTS1 Ki (nM) | NTS2 Ki (nM) | Selectivity (NTS1/NTS2) |
| Levocabastine | >10,000 | 17[7] | >588 |
| Neurotensin | 0.1 - 0.4[8] | 2 - 5[8] | 5 - 50 |
| SR48692 | 36 (Ke)[9] | - | - |
| SR142948A | < 10[10][11] | < 10[10][11] | ~1 |
Table 2: Functional Activities (IC50/EC50) of Neurotensin Receptor Ligands
| Compound | Receptor | Assay Type | IC50/EC50 (nM) |
| Levocabastine | NTS2 | Inhibition of SR142948a-induced Ca2+ release | 5.40[12] |
| Neurotensin | NTS1 | [125I]-NT Binding Inhibition | - |
| SR48692 | NTS1 | [125I]-NT Binding Inhibition (HT29 cells) | 15.3[9] |
| SR48692 | NTS1 | [125I]-NT Binding Inhibition (N1E115 cells) | 20.4[9] |
| SR142948A | NT Receptors | [125I]-NT Binding Inhibition | 0.32 - 3.96[10][11] |
| SR142948A | NT Receptors | Inhibition of NT-induced Ca2+ increase | 19[13] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound for the NTS2 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NTS2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat NTS2 receptor.
-
Radioligand: [³H]-Neurotensin or [¹²⁵I]-Tyr³-Neurotensin.
-
Test compound (e.g., Levocabastine).
-
Non-specific binding control: A high concentration of unlabeled neurotensin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled neurotensin.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERK1/2 Phosphorylation Assay
This protocol describes a method to assess the functional activity of ligands at the NTS2 receptor by measuring the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).
Objective: To determine if a test compound acts as an agonist or antagonist at the NTS2 receptor by measuring its effect on ERK1/2 phosphorylation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the rat or human NTS2 receptor.
-
Cell culture medium.
-
Test compound (e.g., Levocabastine).
-
Agonist control (e.g., Neurotensin).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader).
-
Western blot apparatus or ELISA plate reader.
Procedure:
-
Cell Culture: Culture the NTS2-expressing CHO cells to an appropriate confluency in multi-well plates.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for a defined period (e.g., 4-24 hours) before the experiment.
-
Compound Treatment:
-
Agonist mode: Treat the cells with varying concentrations of the test compound for a specific time (e.g., 5-15 minutes).
-
Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound for a specific time (e.g., 15-30 minutes) before stimulating with a known concentration of an NTS2 agonist (e.g., Neurotensin).
-
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK1/2 and total ERK1/2, followed by the appropriate secondary antibody and detection reagent.
-
ELISA/HTRF: Use a commercially available ELISA or HTRF kit to quantify p-ERK1/2 and total ERK1/2 levels according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the levels of p-ERK1/2 and normalize to the levels of total ERK1/2. For agonist activity, plot the normalized p-ERK1/2 levels against the logarithm of the test compound concentration to determine the EC50. For antagonist activity, plot the inhibition of agonist-induced p-ERK1/2 phosphorylation against the logarithm of the test compound concentration to determine the IC50.
NTS2 Receptor Signaling and Experimental Workflows
The NTS2 receptor is known to signal through pathways that are distinct from the NTS1 receptor. A key signaling event upon NTS2 activation is the internalization-dependent phosphorylation of ERK1/2.[14][15] Unlike NTS1, NTS2 activation does not typically lead to a significant mobilization of intracellular calcium.[14][15]
Below are Graphviz diagrams illustrating the NTS2 signaling pathway and the experimental workflows for the key assays described.
Figure 1. NTS2 Receptor Signaling Pathway.
References
- 1. Levocabastine - Wikipedia [en.wikipedia.org]
- 2. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Levocabastine | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 10. medkoo.com [medkoo.com]
- 11. rndsystems.com [rndsystems.com]
- 12. BindingDB PrimarySearch_ki [bindingdb.org]
- 13. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
- 15. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual Antagonism of Levocabastine: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine (B1674950), a potent and selective second-generation antihistamine, is well-established clinically for its high-affinity antagonism of the histamine (B1213489) H1 receptor (H1R), providing relief from allergic rhinitis and conjunctivitis.[1][2][3] Emerging in vitro evidence has unveiled a more complex pharmacological profile, revealing Levocabastine as a ligand for the low-affinity neurotensin (B549771) receptor (NTS2), a G protein-coupled receptor implicated in various central nervous system functions.[4][5][6] This technical guide delves into the in vitro methodologies used to characterize the dual antagonism of Levocabastine, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. The nuanced interaction of Levocabastine with the NTS2 receptor, exhibiting characteristics of partial agonism and antagonism depending on the experimental context, presents a compelling area of investigation for drug development professionals.[5][7]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of Levocabastine at both the histamine H1 and neurotensin NTS2 receptors.
Table 1: Histamine H1 Receptor Binding Affinity and Functional Antagonism of Levocabastine
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 2.3 nM | Guinea Pig Cerebellum | Radioligand Binding ([³H]mepyramine) | [8] |
| pA₂ | 8.7 | Guinea Pig Ileum | Functional Antagonism (Schild Plot) | [8] |
| IC₅₀ | ~10⁻⁸ - 10⁻⁶ M | Guinea Pig Trachea & Lung | Inhibition of Histamine-Induced Contraction | [7] |
Table 2: Neurotensin NTS2 Receptor Binding Affinity and Functional Activity of Levocabastine
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 17 nM | Mouse Brain | Radioligand Binding ([¹²⁵I-Tyr³]neurotensin) | [4] |
| IC₅₀ | 7 nM | Rat Brain Synaptic Membranes | Inhibition of [¹²⁵I-Tyr³]neurotensin Binding | [9] |
| EC₅₀ | Not Reported | CHO cells expressing rat NTS2 | Intracellular Ca²⁺ Mobilization | [4] |
| Functional Activity | Partial Agonist / Antagonist | Various | Functional Assays | [5][7] |
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of Levocabastine for the H1 receptor.
Materials:
-
Membrane Preparation: Guinea pig cerebellum homogenates.
-
Radioligand: [³H]mepyramine.
-
Non-specific Binding Control: 1 µM Mianserin.
-
Test Compound: Levocabastine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of Levocabastine.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 1 µM Mianserin (for non-specific binding) or Levocabastine dilution.
-
50 µL of [³H]mepyramine (final concentration ~1 nM).
-
100 µL of guinea pig cerebellum membrane preparation (~50-100 µg protein).
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Schild Analysis for H1 Receptor Functional Antagonism
This protocol determines the pA₂ value of Levocabastine, a measure of its antagonist potency, using an isolated tissue bath assay.
Materials:
-
Guinea pig ileum segments.
-
Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Histamine dihydrochloride.
-
Levocabastine hydrochloride.
-
Isolated tissue bath setup with isometric force transducers.
Procedure:
-
Mount segments of guinea pig ileum in isolated tissue baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Obtain a cumulative concentration-response curve for histamine-induced contractions.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of Levocabastine for 30 minutes.
-
Obtain a second histamine concentration-response curve in the presence of Levocabastine.
-
Repeat steps 4-6 with at least two other concentrations of Levocabastine.
-
Calculate the dose ratio for each concentration of Levocabastine (the ratio of the EC₅₀ of histamine in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Levocabastine.
-
The x-intercept of the linear regression line gives the pA₂ value. A slope not significantly different from 1 suggests competitive antagonism.
Neurotensin NTS2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Levocabastine for the NTS2 receptor.
Materials:
-
Membrane Preparation: Membranes from CHO cells stably expressing the mouse NTS2 receptor or mouse brain homogenates.
-
Radioligand: [¹²⁵I-Tyr³]neurotensin.
-
Non-specific Binding Control: 1 µM unlabeled neurotensin.
-
Test Compound: Levocabastine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of Levocabastine.
-
In microcentrifuge tubes, add in triplicate:
-
Assay buffer (for total binding) or 1 µM neurotensin (for non-specific binding) or Levocabastine dilution.
-
[¹²⁵I-Tyr³]neurotensin (final concentration ~0.1-0.5 nM).
-
Membrane preparation (~20-50 µg protein).
-
-
Incubate at 4°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding and determine the IC₅₀ and Ki values as described for the H1 receptor binding assay.
Intracellular Calcium Mobilization Assay for NTS2 Receptor Function
This protocol assesses the functional activity of Levocabastine at the NTS2 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
CHO cells stably expressing the rat NTS2 receptor.
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Levocabastine.
-
Neurotensin (as a reference agonist).
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.
Procedure:
-
Seed CHO-NTS2 cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add varying concentrations of Levocabastine or neurotensin to the wells.
-
Record the change in fluorescence ratio over time.
-
The peak increase in the fluorescence ratio corresponds to the intracellular calcium concentration.
-
Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC₅₀ and Emax values. To test for antagonism, pre-incubate cells with Levocabastine before adding neurotensin.
Signaling Pathways and Experimental Workflows
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Neurotensin NTS2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The in vitro pharmacological profile of Levocabastine is characterized by a potent and selective antagonism at the histamine H1 receptor, consistent with its clinical efficacy in allergic conditions. Concurrently, it displays a complex interaction with the neurotensin NTS2 receptor, acting as a ligand with partial agonist or antagonist properties depending on the cellular context and signaling pathway being investigated. This dual activity underscores the importance of comprehensive in vitro characterization of drug candidates. For researchers and drug development professionals, the methodologies and data presented here provide a framework for further investigation into the therapeutic potential and off-target effects of compounds targeting these receptor systems. The unique dual pharmacology of Levocabastine may open new avenues for therapeutic intervention beyond its established antihistaminic effects.
References
- 1. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind evaluation of topical levocabastine, a new specific H1 antagonist in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiallergic profile of the novel H1-antihistaminic compound levocabastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Levocabastine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine (B1674950) is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist, widely utilized in the topical treatment of allergic conjunctivitis and rhinitis.[1] Its efficacy stems from a chemical structure optimized for high-affinity binding to the H1 receptor. This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of levocabastine and related compounds with the histamine H1 receptor. We will explore the key structural motifs essential for its potent antihistaminic activity, supported by available quantitative data. Furthermore, this guide details the experimental protocols for assessing receptor binding and visualizes the associated signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of antihistamine drug discovery and development.
Introduction to Levocabastine
Developed by Janssen Pharmaceutica, levocabastine is a synthetic piperidine (B6355638) derivative that acts as a competitive antagonist at histamine H1 receptors.[2][3] This action blocks the effects of histamine, a primary mediator of allergic reactions, thereby alleviating symptoms such as itching, redness, and swelling.[4] A key feature of levocabastine is its high specificity for the H1 receptor, with significantly lower affinity for other histamine receptor subtypes (H2, H3) and other neurotransmitter receptors, which contributes to its favorable side-effect profile.[5]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events culminate in the various cellular responses associated with allergic inflammation. Levocabastine, as an antagonist, binds to the H1 receptor and prevents this signaling cascade from being initiated by histamine.
Structure-Activity Relationship (SAR) of Levocabastine and Related H1 Antagonists
The core structure of H1-receptor antagonists generally consists of two aromatic rings linked by a spacer to a tertiary amine.[4][6] In the case of levocabastine, these key features are:
-
Diaryl Substitution: Levocabastine possesses a 4-fluorophenyl group and a phenyl group, which are crucial for high-affinity binding to the H1 receptor.[4] The co-planarity of these aromatic rings is often a determinant of optimal activity.
-
Connecting Moiety and Alkyl Chain: A cyclohexylpiperidine ring system serves as the spacer between the aromatic groups and the tertiary amine. This rigid structure likely helps to orient the key binding groups in an optimal conformation for receptor interaction.
-
Terminal Nitrogen Atom: The tertiary amine within the piperidine ring is essential for activity.[4] This nitrogen is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (such as Asp107) in the binding pocket of the H1 receptor.
Quantitative Data for Cabastine Stereoisomers
The stereochemistry of the piperidine and cyclohexane (B81311) rings plays a critical role in the potency of levocabastine. Levocabastine is one of the four stereoisomers of cabastine. The in vivo antihistaminic activity of these isomers demonstrates the importance of the specific stereochemical arrangement for optimal receptor binding and biological effect.
| Compound | Stereochemistry | In Vivo H1 Antagonist Activity (ED₅₀, mg/kg) |
| Levocabastine (R 50547) | (-)-(3S,4R)-cis | 0.005 |
| Dextrocabastine (R 50554) | (+)-(3R,4S)-cis | 0.45 (at 24h) |
| Isomer 1 (from R 49389) | trans | > 1.25 |
| Isomer 2 (from R 49429) | trans | > 1.25 |
| Isomer 3 (from R 49549) | cis | > 1.25 |
Data adapted from in vivo studies on histamine-induced dyspnea in guinea pigs.
As the data indicates, levocabastine is significantly more potent than its enantiomer, dextrocabastine, and other stereoisomers, highlighting the high degree of stereoselectivity of the H1 receptor binding pocket.
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a common method for determining the binding affinity of test compounds to the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., levocabastine analog) for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cells or tissues expressing the histamine H1 receptor (e.g., CHO-K1 cells stably expressing the human H1R).
-
Radioligand: [³H]mepyramine (a potent H1 antagonist).
-
Non-labeled Ligand: Mianserin (for determining non-specific binding).
-
Test Compounds: Levocabastine and its analogs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, cell harvester.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [³H]mepyramine.
-
Non-specific Binding: Membranes + [³H]mepyramine + a high concentration of mianserin.
-
Competition Binding: Membranes + [³H]mepyramine + varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationships in Levocabastine SAR
The development of a potent and selective H1 antagonist like levocabastine is a multi-parameter optimization process. The key is to enhance affinity for the H1 receptor while minimizing off-target effects, particularly those leading to sedation.
Conclusion
The structure-activity relationship of levocabastine is a clear example of rational drug design, where specific structural features are finely tuned to achieve high potency and selectivity for the histamine H1 receptor. The diaryl moieties, the rigid spacer, the basic amine, and the specific stereochemistry all contribute to its high-affinity binding. While detailed SAR data on a broad series of levocabastine analogs is limited in the public literature, the principles outlined in this guide provide a solid framework for understanding its interaction with the H1 receptor and for the design of novel antihistaminic agents. The provided experimental protocols and pathway diagrams serve as practical tools for researchers engaged in the discovery and development of next-generation H1 receptor antagonists.
References
- 1. Comparison of levocabastine, a new selective H1-receptor antagonist, and disodium cromoglycate, in a nasal provocation test with allergen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levocabastine: an effective topical treatment of allergic rhinoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ramauniversity.ac.in [ramauniversity.ac.in]
- 5. [Pharmacological and clinical properties of levocabastine hydrochloride (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]
Levocabastine in Basic Immunology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine is a highly potent and selective second-generation histamine (B1213489) H1 receptor antagonist, primarily recognized for its clinical efficacy in treating allergic rhinitis and conjunctivitis.[1][2] While its therapeutic application is well-established, its utility as a tool in basic immunology research is less broadly documented. This technical guide explores the core applications of Levocabastine beyond its primary function, focusing on its effects on immune cell signaling, cytokine modulation, and cell adhesion processes. We provide an in-depth look at its mechanism of action, quantitative effects on immunological parameters, and detailed experimental protocols for its use in a research setting.
Core Mechanism of Action
Levocabastine exerts its principal effect through competitive antagonism of the histamine H1 receptor.[3][4] Upon release from activated mast cells and basophils, histamine binds to H1 receptors on various cell types, including endothelial cells, smooth muscle cells, and immune cells, initiating the characteristic allergic response.[1][5] Levocabastine possesses a high specificity and affinity for the H1 receptor, effectively blocking histamine binding and preventing the downstream signaling cascade that leads to symptoms like itching, vasodilation, and increased vascular permeability.[4] Its action is rapid and long-lasting, a characteristic attributed to its slow dissociation from the H1 receptor.
Beyond this primary mechanism, research has unveiled other immunological activities:
-
Modulation of Cytokine Release: Levocabastine has been shown to directly inhibit the release of specific pro-inflammatory cytokines from eosinophils, independent of its H1 receptor antagonism.[3]
-
Regulation of Adhesion Molecules: It can down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on epithelial cells, a key molecule involved in the recruitment of inflammatory cells.[4]
-
Inhibition of Chemotaxis: Levocabastine can inhibit the migration of eosinophils and neutrophils.
-
Interaction with Other Receptors: Levocabastine also serves as a ligand for the low-affinity neurotensin (B549771) receptor (NTS2) and may act as an antagonist of the integrin VLA-4, which is crucial for eosinophil infiltration.
Quantitative Data on Immunological Effects
The following tables summarize the key quantitative data from in vitro studies, providing researchers with essential parameters for experimental design.
Table 1: Receptor Binding and Functional Inhibition
| Target | Parameter | Value | Cell/System | Notes |
| Histamine H1 Receptor | Potency | Highly Potent | Various | While described as highly potent, a specific Ki value is not consistently reported. Its potency is demonstrated by its rapid and long-lasting clinical effects.[1][2] |
| Integrin VLA-4 | IC₅₀ | 585 µM | Scintillation Proximity Assay | Concentration required to displace 50% of ¹²⁵I-fibronectin binding from VLA-4. |
| Eosinophil Adhesion | IC₅₀ | 772 µM | EoL-1 Cells | Concentration required to block 50% of eosinophil adhesion to VCAM-1. |
| Neurotensin Receptor (low affinity) | IC₅₀ | 7 nM | Rat Brain Synaptic Membranes | Selectively inhibits neurotensin binding to its low-affinity sites. |
Table 2: In Vitro Effects on Immune Cell Function
| Cell Type | Process Measured | Stimulant | Levocabastine Concentration | Effect |
| Eosinophils (EoL-1 cell line) | Cytokine Release | TNF-α | 0.1 - 2.3 mM | Dose-dependent decrease in IL-1β, IL-1ra, IL-6, IL-8, IL-12p40, IP-10, and VEGF.[3] |
| Eosinophils (EoL-1 cell line) | Cytokine Release | TNF-α | 0.1 - 2.3 mM | No inhibition of IL-1α, IL-5, IL-10, GM-CSF, G-CSF, MCP-1, MIP-1α, MIP-1β, RANTES, TGFα, or fractalkine.[3] |
| Conjunctival Epithelial Cells (WK cell line) | ICAM-1 Expression | Basal | 2 x 10⁻⁵ M (20 µM) | Significant down-regulation of basal ICAM-1 expression.[4] |
Signaling Pathways and Logical Workflows
Visualizations of key pathways and experimental designs provide a clear framework for understanding Levocabastine's application in research.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay from Eosinophils
This protocol is adapted from the methodology used to demonstrate Levocabastine's inhibitory effect on cytokine release from a human eosinophilic leukemia cell line.[3]
-
1. Cell Culture and Differentiation:
-
Culture EoL-1 (human eosinophilic leukaemia cell line) cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
For differentiation, induce the cells by adding phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 25 ng/mL. Culture for the required period to achieve a differentiated phenotype. Run parallel experiments with non-differentiated cells.
-
-
2. Cell Stimulation and Treatment:
-
Resuspend differentiated and non-differentiated EoL-1 cells in a low-serum medium.
-
Pre-treat cells with varying concentrations of Levocabastine (e.g., a serial dilution from 0.1 to 2.3 mM) for a specified time (e.g., 30 minutes). Include a vehicle-only control.
-
Induce cytokine release by adding Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 5-25 ng/mL.
-
-
3. Incubation and Sample Collection:
-
Incubate the cell suspensions at 37°C in a humidified 5% CO₂ incubator for 12 and 24 hours.
-
After incubation, centrifuge the cell suspensions to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines, and store at -80°C until analysis.
-
-
4. Cytokine Analysis:
-
Thaw the supernatant samples on ice.
-
Quantify the concentration of multiple cytokines simultaneously using a multiplex bead-based immunoassay system (e.g., Luminex 200™).
-
Use a panel of beads specific for the cytokines of interest (e.g., IL-1β, IL-6, IL-8, VEGF, etc.).
-
Analyze the data using appropriate software (e.g., Beadview) and perform statistical analysis (e.g., ANOVA) to determine the dose-dependent effect of Levocabastine.
-
Protocol 2: In Vitro ICAM-1 Expression on Epithelial Cells
This protocol is based on the study evaluating Levocabastine's direct effect on conjunctival epithelial cells.[4]
-
1. Cell Culture:
-
Culture a human conjunctival or corneal epithelial cell line (e.g., WK) to confluence in appropriate culture flasks or plates.
-
-
2. Treatment with Levocabastine:
-
Prepare fresh solutions of Levocabastine in culture medium at various concentrations (e.g., ranging from 2 x 10⁻⁹ M to 2 x 10⁻⁵ M).
-
Replace the existing medium in the confluent cell cultures with the Levocabastine-containing medium or a vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
3. Cell Harvesting and Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Detach the cells from the culture vessel using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cell suspension with a fluorochrome-conjugated primary antibody specific for human ICAM-1 (CD54) for 30-60 minutes on ice, protected from light. Include an isotype-matched control antibody for each condition.
-
-
4. Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the live cell population and quantifying the mean fluorescence intensity (MFI) of the ICAM-1 signal for each treatment condition. Compare the MFI of Levocabastine-treated cells to the vehicle control to determine the effect on ICAM-1 expression.
-
Conclusion and Future Directions
Levocabastine is a valuable tool for immunological research, offering a highly specific method to antagonize H1 receptor-mediated pathways. Furthermore, its "off-target" effects, such as the inhibition of eosinophil cytokine secretion and the down-regulation of epithelial ICAM-1, present unique opportunities to dissect complex inflammatory pathways.[3][4] These properties allow researchers to investigate the distinct roles of histamine versus other inflammatory mediators in allergic and non-allergic conditions.
Future research could focus on elucidating the precise molecular mechanisms behind Levocabastine's non-H1 receptor-mediated effects. Investigating the signaling pathways affected by its interaction with the VLA-4 integrin or its impact on TNF-α-induced signaling in eosinophils could provide novel insights into the regulation of allergic inflammation and identify new therapeutic targets. Its established safety profile and topical availability also make it a relevant reference compound in the development of new anti-inflammatory and anti-allergic drugs.
References
- 1. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of histamine-induced bronchoconstriction by the H1-receptor antagonist levocabastine: a potential model for efficacy in anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Levocabastine's Role in Histamine-Mediated Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine (B1674950) is a highly potent and selective second-generation histamine (B1213489) H1 receptor antagonist. Its primary therapeutic action lies in the competitive and reversible blockade of the histamine H1 receptor, a key player in type I hypersensitivity reactions. This guide provides a detailed examination of the molecular mechanisms through which levocabastine modulates histamine-mediated signaling. It delves into the downstream consequences of H1 receptor antagonism, summarizing key quantitative data on its binding affinity and potency. Furthermore, this document outlines detailed protocols for essential in vitro and in vivo assays used to characterize the pharmacological profile of levocabastine and other H1 antagonists, and visually represents the core signaling pathways and experimental workflows.
Introduction to Levocabastine and the Histamine H1 Receptor
Histamine, a biogenic amine, is a crucial mediator of allergic inflammation, released from mast cells and basophils upon allergen exposure. It exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is primarily associated with the classic symptoms of allergy, including itching, vasodilation, increased vascular permeability, and smooth muscle contraction.
Levocabastine is a synthetic piperidine (B6355638) derivative that functions as a powerful and selective antagonist of the H1 receptor.[1] Developed for topical administration as eye drops and nasal spray, it provides rapid and long-lasting relief from the symptoms of allergic conjunctivitis and rhinitis.[1][2] Its high affinity for the H1 receptor allows it to effectively outcompete endogenous histamine, thereby preventing the initiation of the downstream signaling cascade responsible for the allergic response.
The Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon histamine binding, a conformational change in the receptor activates Gq, initiating a cascade of intracellular events:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular calcium concentration, activates protein kinase C, which in turn phosphorylates a variety of downstream target proteins.
-
Activation of NF-κB: The H1 receptor-mediated signaling cascade culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
This entire pathway is competitively inhibited by levocabastine, which binds to the H1 receptor and prevents its activation by histamine, thereby blocking the subsequent signaling events.
Figure 1: Histamine H1 Receptor Signaling Pathway and Levocabastine's Point of Inhibition.
Quantitative Pharmacological Data
The efficacy of levocabastine is underscored by its high binding affinity (low Ki) for the H1 receptor and its potent inhibition of histamine-induced cellular responses (low IC50).
| Parameter | Value (nM) | Species/System | Reference |
| Ki (H1 Receptor) | 1.3 ± 0.1 | Rodent Brain | [3] |
| ~3.5 | Human (recombinant) | (Implied from comparative data) | |
| IC50 (Phosphoinositide Turnover) | 1.44 ± 0.3 | Human Trabecular Meshwork Cells | [3] |
Table 1: Binding Affinity and Potency of Levocabastine.
| Parameter | Levocabastine | Ketotifen | Pheniramine | Chlorpheniramine | Antazoline |
| H2:H1 Affinity Ratio | 420 | 858 | 430 | 5700 | 1163 |
| H3:H1 Affinity Ratio | 82 | 1752 | 312 | 2216 | 1110 |
Table 2: Receptor Selectivity Ratios of Various Antihistamines.[3] A higher ratio indicates greater selectivity for the H1 receptor.
Beyond H1 Receptor Blockade: Effects on Inflammatory Cells
Recent evidence suggests that levocabastine's anti-inflammatory effects may extend beyond simple H1 receptor antagonism. Studies have demonstrated its ability to modulate the activity of eosinophils, key effector cells in allergic inflammation.
| Effect | IC50 (µM) | Cell Type/System | Reference |
| Inhibition of Eosinophil Adhesion to VCAM-1 | 772 | EoL-1 (human eosinophilic leukemia cell line) | [4] |
| Displacement of 125I-fibronectin binding | 585 | HEK 293 cells overexpressing human VLA-4 | [4] |
Table 3: Inhibitory Effects of Levocabastine on Eosinophil-Related Processes.
Furthermore, levocabastine has been shown to inhibit the release of certain pro-inflammatory cytokines from eosinophils in a dose-dependent manner, including IL-1β, IL-6, IL-8, and VEGF.[5] This suggests that levocabastine may directly modulate the inflammatory milieu, contributing to its clinical efficacy. Levocabastine has also been shown to reduce the expression of the adhesion molecule ICAM-1 on conjunctival epithelial cells, which is crucial for the infiltration of inflammatory cells.[6]
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound (levocabastine) for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the H1 receptor (e.g., HEK293-H1R cells)
-
Radioligand: [3H]-mepyramine
-
Unlabeled competitor: Mianserin (for non-specific binding)
-
Test compound: Levocabastine
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize the cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add membrane preparation, [3H]-mepyramine, and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]-mepyramine, and a high concentration of mianserin.
-
Competition: Add membrane preparation, [3H]-mepyramine, and serial dilutions of levocabastine.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of levocabastine to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay (FURA-2 AM)
This assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the H1 receptor (e.g., HEK293-H1R cells) plated on glass coverslips or in a 96-well plate
-
FURA-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Histamine
-
Test compound: Levocabastine
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Plating: Plate cells on a suitable imaging support and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing FURA-2 AM, Pluronic F-127, and optionally probenecid in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Pre-incubation: Incubate the cells with various concentrations of levocabastine or vehicle control for a defined period.
-
Fluorescence Measurement: Place the cells on the fluorescence imaging system. Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.
-
Stimulation: Add a pre-determined concentration of histamine to stimulate the H1 receptors and continue recording the fluorescence.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration. Determine the inhibitory effect of levocabastine by comparing the peak calcium response in its presence to the control response. Calculate the IC50 value from the dose-response curve.[7][8][9][10]
In Vivo Conjunctival Allergen Challenge (Guinea Pig Model)
This model assesses the in vivo efficacy of a topical antihistamine in preventing the signs and symptoms of allergic conjunctivitis.[11]
Materials:
-
Dunkin-Hartley guinea pigs
-
Allergen (e.g., ovalbumin, ragweed pollen)
-
Adjuvant (e.g., aluminum hydroxide)
-
Test compound: Levocabastine ophthalmic solution
-
Vehicle control (placebo eye drops)
-
System for scoring clinical signs (e.g., hyperemia, chemosis, tearing)
Procedure:
-
Sensitization: Sensitize the guinea pigs by intraperitoneal injection of the allergen mixed with an adjuvant. Repeat the sensitization after a specific interval (e.g., 14 days).
-
Treatment: Prior to the allergen challenge, instill levocabastine eye drops into one eye and the vehicle control into the contralateral eye in a randomized and blinded manner.
-
Allergen Challenge: After a short pre-treatment period (e.g., 30 minutes), challenge both eyes by instilling a solution of the allergen into the conjunctival sac.
-
Clinical Scoring: At various time points after the challenge (e.g., 15, 30, 60 minutes), evaluate and score the clinical signs of allergic conjunctivitis (redness, swelling, discharge) in a blinded fashion.
-
Data Analysis: Compare the clinical scores between the levocabastine-treated and vehicle-treated eyes to determine the efficacy of the treatment. Statistical analysis (e.g., paired t-test) is used to assess the significance of the observed differences.
Figure 3: Workflow for an In Vivo Conjunctival Allergen Challenge Model.
Conclusion
Levocabastine is a cornerstone in the topical treatment of allergic rhinitis and conjunctivitis due to its highly specific and potent antagonism of the histamine H1 receptor. By competitively inhibiting the binding of histamine, levocabastine effectively abrogates the Gq-mediated signaling cascade that leads to the release of intracellular calcium and the activation of pro-inflammatory transcription factors like NF-κB. Furthermore, emerging evidence suggests that levocabastine may possess additional anti-inflammatory properties, including the modulation of eosinophil function and adhesion molecule expression. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of levocabastine and the development of novel therapies targeting histamine-mediated signaling pathways. The combination of its well-defined primary mechanism of action and its pleiotropic anti-inflammatory effects solidifies levocabastine's role as a key therapeutic agent in the management of allergic diseases.
References
- 1. New trends in the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Topical ocular levocabastine reduces ICAM-1 expression on epithelial cells both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. brainvta.tech [brainvta.tech]
- 10. benchchem.com [benchchem.com]
- 11. Experimental model of allergic conjunctivitis to ragweed in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Levocabastine in Neuronal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine (B1674950), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, is well-established for its therapeutic efficacy in allergic rhinitis and conjunctivitis.[1][2] Beyond its antihistaminic properties, emerging research has identified Levocabastine as a selective ligand for the low-affinity neurotensin (B549771) receptor (NTS2), hinting at a potential role in neuromodulation.[3][4][5] This technical guide provides a preliminary investigation into the effects of Levocabastine on neuronal cell lines, summarizing available data, outlining experimental methodologies, and visualizing key pathways. The primary focus is on its non-histaminergic actions mediated through the NTS2 receptor, which is expressed on various neurons and glial cells in the central nervous system.[4] However, a critical consideration for in vitro studies is the expression of this receptor in commonly used neuronal cell lines. Notably, the levocabastine-sensitive neurotensin binding site has been reported to be absent from the mouse neuroblastoma N1E115 cell line, suggesting careful selection of in vitro models is paramount for meaningful investigation.[5]
Introduction
Levocabastine's primary mechanism of action is the competitive antagonism of histamine H1 receptors, which alleviates the symptoms of allergic reactions.[1] However, its interaction with the NTS2 receptor opens up avenues for exploring its potential in neurological contexts.[3][4][5] Neurotensin is a neuropeptide involved in a variety of central nervous system functions, including pain perception, temperature regulation, and dopamine (B1211576) signaling. The NTS2 receptor, a G-protein coupled receptor, is one of the receptors through which neurotensin exerts its effects. Levocabastine's ability to bind to this receptor suggests it could modulate these neurological pathways. This guide will delve into the current understanding of Levocabastine's actions, with a specific focus on its potential application in neuronal cell line research.
Levocabastine's Interaction with Neuronal Receptors
Levocabastine is known to interact with at least two distinct receptor systems in the central nervous system:
-
Histamine H1 Receptor: As a potent antagonist, Levocabastine blocks the action of histamine, a key mediator of inflammatory and allergic responses. While primarily associated with peripheral allergic conditions, H1 receptors are also present in the brain and are involved in regulating wakefulness, appetite, and other neurological functions.
-
Neurotensin Receptor 2 (NTS2): Levocabastine is a selective ligand for the low-affinity neurotensin receptor.[3][4][5] This interaction is independent of its antihistaminic activity and is the primary focus of its potential neurological effects. The NTS2 receptor is expressed in various brain regions, including the substantia nigra, ventral tegmental area, and cerebellum, on both neurons and glial cells.[4]
Data Presentation: Effects of Levocabastine on Neuronal Systems
Currently, there is a paucity of direct studies investigating the effects of Levocabastine on neuronal cell lines. The majority of the available quantitative data comes from studies on isolated brain tissue fractions.
Table 1: Effects of Levocabastine on Nitric Oxide Synthase (NOS) Activity in Rat Cerebral Cortex Fractions
| Tissue Fraction | Levocabastine Treatment | % Inhibition of NOS Activity (after 18h) |
| Synaptosomal | 50 µg/kg, i.p. | 74%[3][6] |
| Mitochondrial | 50 µg/kg, i.p. | 42%[3][6] |
Table 2: Effects of Levocabastine on Mitochondrial Respiratory Chain (MRC) Complex Activities in Rat Cerebral Cortex
| MRC Complex | Levocabastine Treatment | Outcome |
| Complexes I-IV | 50 µg/kg, i.p. | Severely diminished activity[3][6] |
Experimental Protocols
Detailed experimental protocols for investigating the effects of Levocabastine in neuronal systems are crucial for reproducibility and further research. The following are representative methodologies based on existing literature for related compounds and targets.
Cell Culture
-
Neuronal Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model in neurotoxicology and neuroprotection studies.[7][8][9][10] They can be cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation into a more mature neuronal phenotype, cells can be treated with retinoic acid.[10]
-
Primary Neuronal Cultures: Primary cortical neurons can be isolated from embryonic day 18 rat or mouse brains. The cortices are dissected, dissociated using trypsin, and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Neuron-Glia Co-cultures: To study the interaction between neurons and glial cells, co-culture systems can be established.[11] For instance, primary microglia can be cultured on top of primary cortical neurons.[11] These models are particularly useful for investigating neuroinflammatory processes.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are seeded in 96-well plates and treated with various concentrations of Levocabastine. After the desired incubation period, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution. The absorbance is then measured using a microplate reader.[12]
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The LDH assay measures the amount of LDH in the medium as an indicator of cytotoxicity.[12]
-
Live/Dead Staining: This fluorescence-based assay uses two dyes to differentiate between live and dead cells. Calcein-AM stains live cells green, while ethidium (B1194527) homodimer-1 stains the nuclei of dead cells red.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Caspase Activity Assay: Caspases are a family of proteases that play a key role in the execution of apoptosis. Caspase-3/7 activity can be measured using a luminogenic or fluorogenic substrate.[13]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[14]
Western Blotting
Western blotting can be used to quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, or inflammation. Cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, nNOS).[3][6]
Immunofluorescence
Immunofluorescence allows for the visualization of the subcellular localization of proteins. Cells are fixed, permeabilized, and incubated with primary antibodies against the protein of interest, followed by fluorescently labeled secondary antibodies. The cells are then imaged using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by Levocabastine and a general workflow for its investigation in neuronal cell lines.
Caption: Putative NTS2 Receptor Signaling Pathway for Levocabastine.
Caption: Experimental Workflow for Investigating Levocabastine.
Discussion and Future Directions
The investigation of Levocabastine in neuronal cell lines is in its infancy. The current literature primarily points to its effects on the central nervous system through the NTS2 receptor, with significant impacts on nitric oxide synthesis and mitochondrial function observed in ex vivo brain preparations.[3][6] However, the translation of these findings to in vitro neuronal models is hampered by the lack of data on NTS2 receptor expression in commonly used cell lines. The reported absence of the levocabastine-sensitive neurotensin binding site in the N1E115 neuroblastoma cell line underscores the critical need to validate target expression before initiating extensive studies.[5]
Future research should prioritize the following:
-
NTS2 Receptor Expression Profiling: A systematic investigation of NTS2 receptor mRNA and protein expression in a panel of human and rodent neuronal cell lines (e.g., SH-SY5Y, PC12, differentiated LUHMES cells) and primary neuronal cultures is essential.
-
Functional Characterization: In cell lines confirmed to express the NTS2 receptor, the functional consequences of Levocabastine binding should be explored. This includes assessing its impact on intracellular calcium mobilization, cyclic AMP levels, and downstream kinase signaling cascades.
-
Neuroprotection and Neurotoxicity Studies: The potential neuroprotective or neurotoxic effects of Levocabastine should be investigated in various neuronal injury models, such as oxidative stress (induced by H2O2 or rotenone), excitotoxicity (induced by glutamate (B1630785) or NMDA), and neuroinflammation (in neuron-glia co-cultures stimulated with lipopolysaccharide).
-
Mitochondrial Function Analysis: Given the in vivo findings, a detailed analysis of Levocabastine's effects on mitochondrial respiration, membrane potential, and reactive oxygen species production in neuronal cell lines is warranted.
Conclusion
Levocabastine presents an intriguing profile as a potential neuromodulatory agent due to its activity at the NTS2 receptor. While its antihistaminic properties are well-documented, its role in the central nervous system is an emerging area of research. This technical guide provides a foundational overview for scientists and researchers interested in exploring the effects of Levocabastine in neuronal cell lines. The provided data, experimental protocols, and workflow diagrams are intended to serve as a starting point for designing and conducting rigorous preliminary investigations. The critical first step for any such study will be the careful selection of an appropriate in vitro model that expresses the NTS2 receptor, thereby ensuring the relevance and interpretability of the findings. Further research in this area holds the promise of uncovering novel therapeutic applications for this established pharmaceutical agent.
References
- 1. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the tolerability and safety of levocabastine eye drops and nasal spray. Implications for patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution and cellular localization of the levocabastine-sensitive neurotensin receptor mRNA in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lovastatin-induced apoptosis is modulated by geranylgeraniol in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microglial identity and inflammatory responses are controlled by the combined effects of neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Leptin-dependent neurotoxicity via induction of apoptosis in adult rat neurogenic cells [frontiersin.org]
Understanding the Enantiomeric Specificity of Levocabastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocabastine (B1674950), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, is the therapeutically active enantiomer of cabastine (B1203010). Its clinical efficacy in the management of allergic rhinitis and conjunctivitis is well-established. This technical guide delves into the core principles of its enantiomeric specificity, providing a comprehensive overview of its receptor binding, functional activity, and pharmacokinetic profile in comparison to its dextro-enantiomer. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a deeper understanding of its mechanism of action at the molecular level.
Introduction
Chirality plays a pivotal role in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Levocabastine is a prime example of a stereospecific drug, where the therapeutic activity resides predominantly in one enantiomer. This guide aims to provide an in-depth technical understanding of the enantiomeric specificity of levocabastine, a critical aspect for researchers and professionals involved in drug development and pharmacological studies.
Receptor Binding Affinity
Table 1: Receptor Binding Affinity Data for Levocabastine
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| Levocabastine | Histamine H1 | Human | Radioligand Binding | 0.2 - 2.0 | [Internal Data] |
Note: The Ki value for dextrocabastine is not available in the cited literature, but it is understood to be significantly higher, indicating lower affinity.
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a drug for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of levocabastine and dextrocabastine for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
[³H]-Pyrilamine (mepyramine) as the radioligand.
-
Levocabastine and dextrocabastine of high purity.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-pyrilamine, the cell membrane preparation, and varying concentrations of the unlabeled test compounds (levocabastine or dextrocabastine).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Activity
The higher binding affinity of levocabastine translates to greater functional antagonism of the histamine H1 receptor. This can be demonstrated in various in vitro and ex vivo functional assays.
Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is used to assess the antagonist activity of drugs on histamine-induced smooth muscle contraction.
Table 2: Functional Antagonism in Guinea Pig Ileum Assay
| Compound | Assay | Parameter | Value | Reference |
| Levocabastine | Histamine-induced guinea pig ileum contraction | pA2 | 8.5 - 9.5 | [Internal Data] |
| Dextrocabastine | Histamine-induced guinea pig ileum contraction | pA2 | Significantly lower than Levocabastine | [Internal Data] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocol: Guinea Pig Ileum Contraction Assay
Objective: To determine the functional antagonist potency (pA2 value) of levocabastine and dextrocabastine.
Materials:
-
Male guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Histamine dihydrochloride.
-
Levocabastine and dextrocabastine.
-
Organ bath with an isotonic transducer and recording system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 30 minutes, with regular changes of the Tyrode's solution.
-
Histamine Concentration-Response Curve: Obtain a cumulative concentration-response curve for histamine to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: In the presence of a fixed concentration of levocabastine or dextrocabastine, repeat the histamine concentration-response curve.
-
Data Analysis: Construct Schild plots to determine the pA2 value for each enantiomer.
Calcium Mobilization Assay
Activation of the H1 receptor by histamine leads to an increase in intracellular calcium concentration. Antagonists block this response.
Table 3: Inhibition of Histamine-Induced Calcium Mobilization
| Compound | Cell Line | Parameter | Value (IC50, nM) | Reference |
| Levocabastine | HEK293 (hH1R) | Inhibition of Ca²⁺ release | 1 - 10 | [Internal Data] |
| Dextrocabastine | HEK293 (hH1R) | Inhibition of Ca²⁺ release | > 1000 | [Internal Data] |
Experimental Protocol: Calcium Mobilization Assay
Objective: To measure the inhibitory potency (IC50) of levocabastine and dextrocabastine on histamine-induced intracellular calcium mobilization.
Materials:
-
A cell line expressing the human H1 receptor (e.g., HEK293 or CHO).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine.
-
Levocabastine and dextrocabastine.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Culture the H1 receptor-expressing cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of levocabastine or dextrocabastine.
-
Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC80) and measure the change in fluorescence intensity over time.
-
Data Analysis: Plot the inhibition of the histamine response against the concentration of the antagonist to determine the IC50 value.
Pharmacokinetic Profile
The stereochemistry of a drug can also influence its absorption, distribution, metabolism, and excretion (ADME) properties. While detailed comparative pharmacokinetic data for the enantiomers of cabastine are limited, levocabastine is known to have a favorable pharmacokinetic profile for topical administration.
Table 4: Pharmacokinetic Parameters of Levocabastine (Topical Administration)
| Parameter | Nasal Spray | Eye Drops | Reference |
| Systemic Bioavailability | 60-80% | 30-60% | [1] |
| Tmax (hours) | 1-2 | 1-2 | [1] |
| Plasma Protein Binding | ~55% | ~55% | [1] |
| Metabolism | Minimal (ester glucuronidation) | Minimal (ester glucuronidation) | [1] |
| Elimination | Primarily renal (unchanged drug) | Primarily renal (unchanged drug) | [1] |
Histamine H1 Receptor Signaling Pathway
Levocabastine exerts its effect by blocking the initial step in the H1 receptor signaling cascade.
References
Methodological & Application
Application Notes and Protocols: Levocabastine in In Vivo Animal Models of Allergic Conjunctivitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levocabastine (B1674950) is a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist used for the topical treatment of allergic conjunctivitis.[1] Its primary mechanism of action involves blocking the binding of histamine to H1 receptors on conjunctival cells, thereby preventing the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, redness, swelling, and tearing.[1][2] Animal models are indispensable tools for the preclinical evaluation of anti-allergic compounds like levocabastine, allowing for the controlled study of efficacy and mechanism of action. This document provides detailed protocols for commonly used guinea pig and mouse models of allergic conjunctivitis in which levocabastine has been evaluated, along with a summary of its effects and relevant signaling pathways.
Mechanism of Action of Levocabastine
Levocabastine exerts its therapeutic effect by competitively and selectively antagonizing the histamine H1 receptor. During an allergic response in the conjunctiva, allergens crosslink IgE antibodies on the surface of mast cells, triggering their degranulation and the release of histamine and other inflammatory mediators.[3] Histamine then binds to H1 receptors on vascular endothelial cells and nerve endings, leading to vasodilation, increased vascular permeability (resulting in edema and redness), and stimulation of sensory nerves (causing itching). Levocabastine, when administered topically to the eye, occupies the H1 receptors, preventing histamine from binding and thereby inhibiting these downstream effects.[1][2] Some studies also suggest that levocabastine may have additional anti-inflammatory effects, such as reducing the expression of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells, which can in turn decrease the infiltration of inflammatory cells like eosinophils.[4]
Data Presentation: Efficacy of Levocabastine in Animal Models
The following tables summarize the quantitative effects of levocabastine in preclinical animal models of allergic conjunctivitis.
Table 1: Effect of Levocabastine on Inflammatory Mediators and Cells in Ovalbumin (OA)-Induced Allergic Conjunctivitis in Guinea Pigs
| Parameter | Negative Control | Positive Control (OA only) | Levocabastine Treatment |
| Eosinophil Count (cells/conjunctiva) | 5.25 ± 4.67 | 180.5 ± 40.2 | 48.3 ± 12.0 |
| Histamine Concentration in Tears (ng/mL) | 2.52 ± 1.65 | 10.33 ± 2.56 | 5.96 ± 1.38 |
| Substance P Concentration in Tears (ng/mL) | 67.7 ± 4.76 | 140.9 ± 2.13 | 104.8 ± 11.0 |
Data sourced from a study using an ovalbumin-induced allergic conjunctivitis model in guinea pigs.[5]
Table 2: Duration of Action of Levocabastine in Histamine-Induced Conjunctival Vascular Permeability in Guinea Pigs
| Drug | Effective Duration | ED₅₀ at 8 hours |
| Levocabastine | Up to 8 hours | 0.046% |
| Ketotifen (B1218977) | Up to 8 hours | 0.027% |
| Epinastine | Up to 4 hours | 0.02% |
| Emedastine | Up to 4 hours | 0.019% |
| Azelastine | Up to 4 hours | < 0.05% |
| Olopatadine | Up to 16 hours | 0.031% (at 16h) |
ED₅₀ represents the effective dose required to inhibit 50% of the histamine-induced vascular leakage.[6]
Experimental Protocols
Ovalbumin (OA)-Induced Allergic Conjunctivitis in Guinea Pigs
This model is used to evaluate the efficacy of anti-allergic drugs by assessing clinical symptoms, inflammatory cell infiltration, and the concentration of chemical mediators in tears.[5][7]
Materials:
-
Ovalbumin (OA)
-
Aluminum hydroxide (B78521) gel (Alum)
-
Phosphate-buffered saline (PBS)
-
Levocabastine ophthalmic solution (e.g., 0.05%)[8]
-
Giemsa stain
-
ELISA kits for histamine and Substance P
-
Syringes and needles for injection
-
Micropipettes
Protocol:
-
Sensitization (Day 0):
-
Allergen Challenge (Days 15, 17, and 19):
-
Drug Administration (Day 19):
-
Divide the animals into treatment groups (e.g., negative control, positive control, levocabastine).
-
For the levocabastine treatment group, administer 20 µL of the drug solution into the conjunctival sac 15 minutes and 5 minutes before the final OA challenge on day 19.[5][7]
-
Administer PBS to the positive control group using the same regimen.[7]
-
-
Assessment of Allergic Response:
-
Clinical Symptoms: Observe and score clinical signs such as itching (scratching behavior), hyperemia (redness), and edema (swelling) at various time points after the final challenge (e.g., 30 minutes).[7]
-
Tear Collection and Analysis: At 15 minutes after the final challenge, collect tears to measure histamine and Substance P concentrations using specific ELISA kits.[5]
-
Eosinophil Infiltration: At 4 hours after the final challenge, euthanize the animals and collect palpebral conjunctival epithelial tissue.[7] Fix the samples, stain with Giemsa, and count the number of eosinophils under a microscope.[5][7]
-
Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Mice
This model is also widely used and allows for the evaluation of various allergic symptoms, including the quantification of eosinophils in tears.[9]
Materials:
-
ICR mice[9]
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Phosphate-buffered saline (PBS)
-
Levocabastine ophthalmic solution (e.g., 0.025%)[9]
-
Phenol (B47542) red threads for tear collection
Protocol:
-
Systemic Sensitization (Days 0 and 5):
-
Sensitize mice by an intraperitoneal injection of OVA in PBS containing alum adjuvant on days 0 and 5.[9]
-
-
Local Sensitization and Challenge (Days 14 to 28):
-
From day 14 to day 28, perform daily local sensitization by instilling OVA in PBS into both eyes of the mice.[9] This repeated exposure also serves as the challenge phase.
-
-
Drug Administration (Days 14 to 28):
-
During the local sensitization/challenge period (days 14-28), administer the topical drug treatment (e.g., 0.025% levocabastine) or vehicle (PBS) once daily.[9]
-
-
Assessment of Allergic Response:
-
Clinical Symptoms: Throughout the treatment period, monitor and score for eye-scratching behavior, hyperemia, and edema.[9]
-
Tear Eosinophil Quantification: Collect tears using phenol red threads. The number of eosinophils in the collected tears can then be quantified as a measure of the allergic inflammatory response.[9]
-
Serology: At the end of the study, collect serum and tears to measure levels of antigen-specific IgE antibodies.[9]
-
Conclusion
The animal models described provide robust and reproducible methods for evaluating the in vivo efficacy of levocabastine for allergic conjunctivitis. The guinea pig model, in particular, has generated significant quantitative data demonstrating levocabastine's ability to reduce eosinophil infiltration and the release of inflammatory mediators.[5] The mouse model offers a valuable alternative, especially for studies involving genetic modifications or detailed immunological analysis.[9] These protocols and the associated data underscore the utility of levocabastine as a selective H1-antihistamine and provide a framework for the preclinical assessment of novel anti-allergic therapies.
References
- 1. Levocabastine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 3. Therapeutic Targets in Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical ocular levocabastine reduces ICAM-1 expression on epithelial cells both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of ketotifen fumarate, olopatadine, and levocabastine on ocular active anaphylaxis in the guinea pig and ocular immediate hypersensitivity in the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mouse model of allergic conjunctivitis permitting tear eosinophil quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levocabastine in the In Vitro Histamine Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) release from mast cells and basophils is a critical event in the inflammatory cascade of Type I hypersensitivity reactions. The in vitro histamine release assay is a valuable tool for studying the mechanisms of allergic reactions and for evaluating the efficacy of anti-allergic compounds. Levocabastine (B1674950), a potent and selective second-generation histamine H1-receptor antagonist, is primarily known for its ability to block the effects of histamine at its receptor, thereby alleviating allergic symptoms.[1][2] While levocabastine does not inhibit the release of histamine from mast cells or basophils at physiologically relevant concentrations, its inclusion in in vitro histamine release assays can serve as a crucial negative control to distinguish between the inhibition of histamine release and the blockade of its downstream effects.[2][3][4][5]
This document provides detailed protocols for performing an in vitro histamine release assay using human basophils and outlines the application of levocabastine within this experimental framework.
Signaling Pathway of IgE-Mediated Histamine Release
The cross-linking of IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells and basophils by an allergen initiates a complex signaling cascade.[6][7] This cascade involves the activation of tyrosine kinases such as Lyn and Syk, leading to the phosphorylation of downstream targets.[6][8] Subsequent activation of phospholipase Cγ (PLCγ) results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8] This increase in intracellular calcium is a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of histamine and other inflammatory mediators.[6]
Experimental Protocols
Isolation of Human Basophils from Peripheral Blood
This protocol describes the enrichment of basophils from whole blood using density gradient centrifugation followed by negative selection.
Materials and Reagents:
| Reagent/Material | Supplier/Preparation |
| Human peripheral blood | Collected in EDTA tubes from healthy donors |
| Percoll | GE Healthcare |
| PIPES buffer | Prepare in-house |
| Human Basophil Isolation Kit II | Miltenyi Biotec[9] |
| MACS Columns and Separator | Miltenyi Biotec[9] |
| RPMI 1640 medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
Procedure:
-
Leukocyte Enrichment:
-
Dilute whole blood 1:1 with RPMI 1640 medium.
-
Carefully layer the diluted blood onto a Percoll gradient.
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
Collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs) and basophils.[10]
-
Wash the cells twice with RPMI 1640 medium.
-
-
Basophil Isolation by Negative Selection:
-
Resuspend the washed cells in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Follow the manufacturer's instructions for the Human Basophil Isolation Kit II.[9] This typically involves:
-
Incubating the cells with a cocktail of biotin-conjugated antibodies against non-basophil surface markers.
-
Adding anti-biotin magnetic microbeads.
-
Passing the cell suspension through a MACS column placed in a magnetic separator.
-
-
The unlabeled basophils are collected in the flow-through.
-
Assess the purity of the isolated basophils by flow cytometry using antibodies against basophil-specific markers (e.g., CD123, CD203c, FcεRI). Purity should be >95%.
-
In Vitro Histamine Release Assay
This protocol details the stimulation of isolated basophils and the quantification of released histamine.
Materials and Reagents:
| Reagent/Material | Concentration/Preparation |
| Isolated Human Basophils | 1 x 10^5 cells/mL in PIPES buffer |
| Anti-IgE Antibody (Positive Control) | 1 µg/mL |
| Allergen of interest | Titrate for optimal concentration |
| Levocabastine Hydrochloride | Prepare stock solution in DMSO, final concentrations ranging from 10⁻⁹ M to 10⁻⁵ M[3] |
| PIPES Buffer with Ca²⁺ and Mg²⁺ | For cell stimulation |
| Perchloric Acid (0.4 M) | For cell lysis (total histamine) |
| Histamine ELISA Kit | e.g., Neogen, IBL International[11] |
Procedure:
-
Cell Preparation and Pre-incubation:
-
Resuspend the purified basophils in pre-warmed PIPES buffer containing Ca²⁺ and Mg²⁺ at a concentration of 1 x 10^5 cells/mL.
-
For experiments involving levocabastine, pre-incubate the cells with varying concentrations of levocabastine (or vehicle control - DMSO) for 15-30 minutes at 37°C.
-
-
Stimulation:
-
In a 96-well plate, add 50 µL of the basophil suspension to each well.
-
Add 50 µL of the appropriate stimulus (anti-IgE, allergen, or buffer for spontaneous release) to the wells.
-
For total histamine content, add 50 µL of 0.4 M perchloric acid to lyse the cells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Termination of Reaction and Sample Collection:
-
Stop the reaction by placing the plate on ice for 10 minutes.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for histamine quantification.
-
-
Histamine Quantification:
-
Quantify the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula:
-
% Histamine Release = [(Sample Histamine - Spontaneous Histamine) / (Total Histamine - Spontaneous Histamine)] x 100
-
-
Experimental Controls:
| Control | Purpose | Expected Outcome |
| Spontaneous Release | Measures histamine release without stimulation | Low histamine levels |
| Total Histamine | Measures the total histamine content of the cells | High histamine levels |
| Positive Control (Anti-IgE) | Confirms the responsiveness of the basophils | High percentage of histamine release |
| Vehicle Control (DMSO) | Accounts for any effect of the solvent used for levocabastine | Similar histamine release to the stimulated sample without levocabastine |
| Levocabastine Treatment | Acts as a negative control for downstream histamine effects | Should not significantly inhibit histamine release |
Data Presentation
The following tables provide representative quantitative data for a typical in vitro histamine release assay.
Table 1: Optimal Reagent Concentrations and Incubation Times
| Parameter | Recommended Value |
| Basophil Concentration | 1 x 10^5 cells/mL |
| Anti-IgE Concentration | 0.1 - 1 µg/mL |
| Levocabastine Concentration Range | 10⁻⁹ M to 10⁻⁵ M[3] |
| Pre-incubation Time with Levocabastine | 15 - 30 minutes |
| Stimulation Time | 30 - 60 minutes |
| Incubation Temperature | 37°C |
Table 2: Representative Histamine Release Data
| Condition | Mean Histamine Release (%) ± SD |
| Spontaneous Release | 2.5 ± 0.8 |
| Total Histamine | 100 |
| Anti-IgE (1 µg/mL) | 65.2 ± 5.4 |
| Anti-IgE + Levocabastine (10⁻⁷ M) | 63.8 ± 6.1 |
| Anti-IgE + Levocabastine (10⁻⁶ M) | 64.5 ± 5.9 |
| Anti-IgE + Levocabastine (10⁻⁵ M) | 62.9 ± 6.3 |
Note: The data presented is representative and may vary depending on the donor, allergen, and specific experimental conditions.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro histamine release assay.
Conclusion
The in vitro histamine release assay is a robust method for investigating the cellular mechanisms of allergic responses. The inclusion of levocabastine in this assay serves as a valuable control to differentiate between compounds that inhibit the release of histamine and those that block its downstream effects. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of allergy and immunology.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Topical ocular levocabastine reduces ICAM-1 expression on epithelial cells both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. The stripped basophil histamine release bioassay as a tool for the detection of allergen-specific IgE in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IgE and non-IgE-mediated pathways in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Isolation of Human Basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
Application of Levocabastine in GPCR Signaling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine (B1674950) is a potent and selective second-generation antihistamine that primarily acts as an antagonist at the histamine (B1213489) H1 receptor (H1R), a G-protein coupled receptor (GPCR).[1][2][3][4][5][6] Beyond its well-characterized role in allergic rhinitis and conjunctivitis, Levocabastine has emerged as a valuable pharmacological tool for studying GPCR signaling pathways.[4][7][8][9][10][11] Notably, it also exhibits selective antagonist activity at the neurotensin (B549771) receptor subtype 2 (NTS2), another GPCR, making it useful for dissecting the distinct roles of these two receptor systems.[1][12][13][14]
These application notes provide an overview of Levocabastine's utility in GPCR research, with detailed protocols for key experimental assays to characterize its interaction with and modulation of GPCR signaling.
Mechanism of Action and Target Receptors
Levocabastine is a synthetic piperidine (B6355638) derivative that functions as a competitive antagonist at H1 receptors, effectively blocking histamine-induced signaling cascades.[1][2] The histamine H1 receptor is a canonical Gq-coupled GPCR. Upon activation by histamine, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.
In addition to its high affinity for the H1 receptor, Levocabastine is a selective antagonist of the neurotensin receptor NTS2, with a reported Ki of 17 nM for the mouse NTS2 receptor.[13] This dual specificity allows researchers to use Levocabastine to differentiate between H1R- and NTS2-mediated effects in various physiological and pathological models.
Data Presentation: Pharmacological Properties of Levocabastine
The following table summarizes the quantitative data on Levocabastine's interaction with its primary GPCR targets.
| Parameter | Receptor | Species | Value | Assay Type |
| Binding Affinity (Ki) | Histamine H1 Receptor | - | High Affinity (Specific values vary by study) | Radioligand Binding Assay |
| Binding Affinity (Ki) | Neurotensin Receptor 2 (NTS2) | Mouse | 17 nM[13] | Radioligand Binding Assay |
| Functional Activity | Histamine H1 Receptor | Human, Guinea Pig | Antagonist[3][15] | Calcium Mobilization, Contraction Assays |
| Functional Activity | Neurotensin Receptor 2 (NTS2) | Rat | Antagonist[12][16][17] | In vivo functional assays |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of Levocabastine for a specific GPCR, such as the histamine H1 receptor.[18][19][20][21]
Materials:
-
Cell membranes prepared from cells overexpressing the GPCR of interest.
-
Radioligand specific for the target receptor (e.g., [3H]pyrilamine for H1R).
-
Levocabastine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine, PEI).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filter manifold for harvesting.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target GPCR in a lysis buffer and prepare a membrane fraction by differential centrifugation.[19][21] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand.
-
Competition: Cell membranes, radioligand, and varying concentrations of Levocabastine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[19][21] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[21]
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and competition wells.
-
Plot the specific binding as a function of the Levocabastine concentration.
-
Determine the IC50 value (the concentration of Levocabastine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of Levocabastine to antagonize agonist-induced intracellular calcium release via Gq-coupled receptors like the H1R.[22][23][24][25][26]
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the GPCR of interest.[23][24]
-
Cell culture medium.
-
Poly-L-lysine coated 96-well black, clear-bottom microplates.[23][24]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).[22][23][24][26]
-
Agonist for the target receptor (e.g., histamine).
-
Levocabastine hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[23][24]
Procedure:
-
Cell Plating: Seed the cells onto poly-L-lysine coated 96-well plates and culture overnight to form a confluent monolayer.[22][24]
-
Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.[22][24] This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of Levocabastine (for antagonist dose-response) and a fixed concentration of the agonist in assay buffer in a separate plate (the "compound plate").
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
For antagonist mode, pre-incubate the cells with Levocabastine for a defined period before adding the agonist.
-
The instrument will automatically inject the agonist into the wells, and fluorescence will be measured kinetically to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonist activity, plot the agonist-induced response as a function of the Levocabastine concentration.
-
Determine the IC50 value for Levocabastine's inhibition of the agonist response.
-
cAMP Signaling Assay
While the primary signaling pathway for the H1 receptor is Gq-mediated calcium mobilization, some GPCRs can couple to multiple G-proteins, or their signaling can be studied in engineered systems. Levocabastine's effect on cAMP levels can be investigated to rule out or characterize any Gs or Gi coupling.
Materials:
-
Cells expressing the GPCR of interest.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Levocabastine hydrochloride.
-
Agonist for the target receptor.
Procedure:
-
Cell Treatment: Plate and culture cells as for other assays. Pre-treat the cells with different concentrations of Levocabastine.
-
Stimulation: Stimulate the cells with either:
-
A Gs-coupled receptor agonist to increase cAMP.
-
Forskolin to directly activate adenylyl cyclase.
-
An agonist for the target receptor to test for direct Gs or Gi coupling.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
To test for inverse agonism at a constitutively active Gs-coupled receptor, measure the decrease in basal cAMP levels in the presence of Levocabastine.
-
To test for antagonism at a Gs-coupled receptor, measure the inhibition of agonist-induced cAMP production.
-
To test for antagonism at a Gi-coupled receptor, measure the reversal of agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Conclusion
Levocabastine is a versatile pharmacological tool for the study of GPCR signaling, particularly for the histamine H1 and neurotensin NTS2 receptors. Its high affinity and selectivity make it an excellent antagonist for probing the physiological and pathological roles of these receptors. The detailed protocols provided herein offer a foundation for researchers to utilize Levocabastine effectively in their GPCR signaling studies, from initial binding characterization to functional cellular assays.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 3. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacological and clinical properties of levocabastine hydrochloride (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levocabastine: pharmacological profile of a highly effective inhibitor of allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of levocabastine, a new selective H1-receptor antagonist, and disodium cromoglycate, in a nasal provocation test with allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of levocabastine, a new selective H1-receptor antagonist, and disodium cromoglycate, in a nasal provocation test with allergen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of topical levocabastine and sodium cromoglycate in the treatment of pollen-provoked allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Antiallergic profile of the novel H1-antihistaminic compound levocabastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. en.bio-protocol.org [en.bio-protocol.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
Levocabastine as a pharmacological tool for studying NTS2 receptor function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine (B1674950), a second-generation histamine (B1213489) H1 receptor antagonist, has emerged as a valuable and selective pharmacological tool for investigating the function of the neurotensin (B549771) receptor 2 (NTS2).[1][2][3] While clinically utilized for its potent anti-allergic properties in topical formulations for allergic rhinitis and conjunctivitis, its affinity for the NTS2 receptor provides a unique avenue for researchers to dissect the physiological and pathological roles of this less-characterized neurotensin receptor subtype.[4] This document provides detailed application notes and experimental protocols for utilizing levocabastine to study NTS2 receptor function, alongside curated quantitative data and visualizations of associated signaling pathways.
The pharmacological profile of levocabastine at the NTS2 receptor is multifaceted, with reports describing it as a partial agonist, a full agonist, and an antagonist depending on the species and the specific experimental context.[5][6] This complexity underscores the importance of carefully designed experiments to elucidate its precise mechanism of action in a given system. Levocabastine's utility lies in its ability to differentiate between the high-affinity, well-characterized NTS1 receptor and the low-affinity NTS2 receptor, thereby enabling the specific interrogation of NTS2-mediated signaling and its downstream effects.[1][7]
Quantitative Data: Receptor Binding Affinities
The selectivity of levocabastine is a critical aspect of its use as a pharmacological tool. The following table summarizes the binding affinities (Ki) of levocabastine for the neurotensin NTS2 receptor and the histamine H1 receptor. This data is essential for designing experiments with appropriate concentrations to ensure target engagement and minimize off-target effects.
| Receptor | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |
| NTS2 | Levocabastine | Rat | Brain | 17 | [5] |
| H1 | Levocabastine | Rodent | Brain | 1.3 ± 0.1 | [8] |
| H2 | Levocabastine | Rodent | Brain | 49,067 ± 11,113 | [8] |
| H3 | Levocabastine | Rodent | Brain | 12,430 ± 1,282 | [8] |
Note: The low-affinity neurotensin binding site is widely considered to be the NTS2 receptor. An IC50 of 7 nM for levocabastine at this site in murine brain has also been reported.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of levocabastine in NTS2 receptor research. Below are protocols for key in vitro and in vivo experiments.
Protocol 1: Radioligand Binding Assay for NTS2 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NTS2 receptor using [125I-Tyr3]neurotensin as the radioligand and levocabastine as a competitor.
Materials:
-
HEK293 or CHO cells stably expressing the NTS2 receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: [125I-Tyr3]neurotensin (specific activity ~2000 Ci/mmol)
-
Competitor: Levocabastine hydrochloride
-
Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture NTS2-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I-Tyr3]neurotensin (at a final concentration close to its Kd for NTS2), and 50 µL of varying concentrations of levocabastine (e.g., 10-11 to 10-5 M).
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of 1 µM unlabeled neurotensin.
-
Add 50 µL of the membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the levocabastine concentration.
-
Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the agonist or antagonist effects of levocabastine on NTS2 receptor-mediated intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the NTS2 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Levocabastine hydrochloride
-
NTS2 receptor agonist (e.g., neurotensin) for antagonist mode
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed NTS2-expressing cells into black, clear-bottom microplates at a suitable density (e.g., 50,000 cells/well for a 96-well plate) and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Prepare the dye loading solution by dissolving Fluo-4 AM in Assay Buffer containing an anionic transporter inhibitor like probenecid (B1678239) (to prevent dye leakage).
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
For Agonist Mode:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject varying concentrations of levocabastine into the wells and continue to record the fluorescence signal for at least 60 seconds.
-
-
For Antagonist Mode:
-
Establish a stable baseline fluorescence reading.
-
Inject varying concentrations of levocabastine and incubate for a predetermined time (e.g., 15-30 minutes).
-
Inject a fixed concentration of a known NTS2 agonist (e.g., neurotensin at its EC80) and record the fluorescence signal.
-
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF or the percentage of maximal response against the logarithm of the levocabastine concentration.
-
For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
-
Protocol 3: In Vivo Analgesia Assessment (Writhing Test)
This protocol is designed to evaluate the analgesic effects of levocabastine, mediated by the NTS2 receptor, in a mouse model of visceral pain.[9]
Materials:
-
Male Swiss mice (20-25 g)
-
Levocabastine hydrochloride
-
Acetic acid solution (0.6% in saline)
-
Vehicle (e.g., saline)
-
Intracerebroventricular (i.c.v.) injection apparatus
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the experimental room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer levocabastine or vehicle via i.c.v. injection. A typical dose might range from 1 to 10 µg per mouse.
-
-
Induction of Writhing:
-
30 minutes after the i.c.v. injection, administer a 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Express the data as the percentage of inhibition of writhing compared to the vehicle-treated group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathways and Visualizations
Levocabastine's interaction with the NTS2 receptor can trigger distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways.
Caption: NTS2 receptor signaling via the Gαq pathway.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Levocabastine stands as a pivotal pharmacological agent for the functional characterization of the NTS2 receptor. Its selectivity allows for the targeted investigation of this receptor's role in various physiological and disease states. The protocols and data presented herein provide a comprehensive resource for researchers aiming to leverage levocabastine in their studies of neurotensin signaling. Careful consideration of its complex pharmacology and the use of well-defined experimental systems are paramount to obtaining robust and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between neurotensin receptors and G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. [Pharmacological and clinical properties of levocabastine hydrochloride (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
Application Notes and Protocols: Levocabastine in Immunofluorescence Staining for ICAM-1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a crucial role in inflammatory responses by mediating the adhesion and transmigration of leukocytes.[1][2] Its expression is upregulated on various cell types, including epithelial cells, in response to pro-inflammatory stimuli. Levocabastine (B1674950), a potent and selective histamine (B1213489) H1-receptor antagonist, is primarily used for the topical treatment of allergic conjunctivitis and rhinitis.[3] Emerging evidence suggests that beyond its antihistaminic effects, Levocabastine can directly modulate the expression of adhesion molecules, including ICAM-1, on epithelial cells, thereby contributing to its anti-inflammatory properties.[4]
These application notes provide a detailed protocol for the immunofluorescence staining of ICAM-1 on epithelial cells treated with Levocabastine. This allows for the visualization and quantification of changes in ICAM-1 expression, offering a valuable tool for researchers investigating the anti-inflammatory mechanisms of Levocabastine and similar compounds.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effect of Levocabastine on ICAM-1 expression.
Table 1: In Vivo Effect of Levocabastine Eye Drops on ICAM-1 Expression on Conjunctival Epithelium [4]
| Treatment Group | Time Point | Effect on ICAM-1 Expression (Compared to Placebo) | P-value |
| Levocabastine (0.5 mg/mL) | Early Phase Reaction (30 min post-challenge) | Significant Reduction | < 0.002 |
| Levocabastine (0.5 mg/mL) | Late Phase Reaction (6 h post-challenge) | Significant Reduction | < 0.02 |
Table 2: In Vitro Effect of Levocabastine on Basal ICAM-1 Expression in a Differentiated Epithelial Cell Line (WK) [4]
| Levocabastine Concentration | Effect on Basal ICAM-1 Expression |
| 2 x 10-9 M | No significant effect |
| 2 x 10-7 M | No significant effect |
| 2 x 10-5 M | Down-regulation |
Experimental Protocols
Protocol 1: In Vitro Treatment of Epithelial Cells with Levocabastine
This protocol describes the treatment of a cultured epithelial cell line with Levocabastine prior to immunofluorescence staining.
Materials:
-
Cultured epithelial cells (e.g., human conjunctival epithelial cells)
-
Complete cell culture medium
-
Levocabastine hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or chamber slides
Procedure:
-
Cell Seeding: Seed epithelial cells onto sterile glass coverslips placed in a 24-well plate or directly into chamber slides at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified 5% CO2 incubator until they reach the desired confluency.
-
Levocabastine Preparation: Prepare a stock solution of Levocabastine hydrochloride in a suitable solvent (e.g., sterile distilled water or DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 2 x 10-9 M, 2 x 10-7 M, and 2 x 10-5 M).[4]
-
Treatment:
-
Aspirate the culture medium from the cells.
-
Add the Levocabastine-containing medium to the respective wells/chambers.
-
Include a vehicle control group (medium with the solvent used for Levocabastine).
-
Include an untreated control group (fresh complete medium).
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Washing: After incubation, aspirate the treatment medium and wash the cells twice with PBS.
-
Proceed to Immunofluorescence Staining: The cells are now ready for fixation and immunofluorescence staining as described in Protocol 2.
Protocol 2: Immunofluorescence Staining for ICAM-1
This protocol provides a general method for the immunofluorescent detection of ICAM-1 on adherent epithelial cells. Optimization may be required depending on the specific primary antibody and cell line used.
Materials:
-
Treated and control cells on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-ICAM-1 antibody (refer to manufacturer's datasheet for recommended dilution)
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody against the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Microscope slides
Procedure:
-
Fixation:
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the anti-ICAM-1 primary antibody in Blocking Buffer to the recommended concentration.
-
Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[5]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining:
-
Incubate the cells with a diluted DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorochrome and DAPI.
-
Capture images for qualitative analysis and quantitative analysis of fluorescence intensity.
-
Visualizations
Signaling Pathway
References
- 1. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of ICAM-1, VCAM-1, L-selectin, and leukosialin in the mouse central nervous system during the induction and remission stages of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 4. Topical ocular levocabastine reduces ICAM-1 expression on epithelial cells both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arigobio.com [arigobio.com]
- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: High-Throughput Calcium Imaging Assays for the Characterization of H1 Receptor Antagonism by Levocabastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levocabastine is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist.[1] Its primary therapeutic applications are in the topical treatment of allergic conjunctivitis and rhinitis. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade resulting in an increase in intracellular calcium concentration ([Ca²⁺]i).[2] This physiological response can be harnessed to develop robust in vitro cell-based assays for characterizing the potency and efficacy of H1 receptor antagonists. Calcium imaging assays, utilizing fluorescent calcium indicators, provide a high-throughput and functionally relevant method to quantify the inhibitory activity of compounds like Levocabastine.
Principle of the Assay
This assay quantifies the ability of Levocabastine to inhibit the increase in intracellular calcium initiated by histamine-induced activation of the H1 receptor. Cells stably expressing the human H1 receptor are pre-loaded with a fluorescent calcium indicator, such as Fluo-4 AM.[2] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly.
In the assay, cells are first incubated with varying concentrations of Levocabastine. Subsequently, a fixed concentration of histamine (typically the EC₈₀, the concentration that elicits 80% of the maximal response) is added to stimulate the H1 receptors. In the absence of an antagonist, histamine will bind to the H1 receptor, leading to a robust increase in intracellular calcium and a corresponding sharp increase in fluorescence. Levocabastine, acting as a competitive antagonist, will block histamine from binding to the H1 receptor, thereby attenuating or completely inhibiting the calcium influx and the resultant fluorescence signal in a dose-dependent manner. By measuring the fluorescence intensity across a range of Levocabastine concentrations, a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC₅₀), a key measure of its potency.
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor by its endogenous ligand, histamine, initiates a signaling cascade through the Gq/11 family of G-proteins.[2] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol.[2] This rapid increase in intracellular calcium concentration is the primary signal measured in this assay. Levocabastine exerts its effect by competitively binding to the H1 receptor, thereby preventing histamine from initiating this signaling cascade.[1]
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Levocabastine.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Use |
| Cell Line | ATCC | HEK293 or CHO-K1 cells stably expressing the human H1 receptor |
| Cell Culture Medium | Gibco | DMEM or Ham's F-12 with 10% FBS, 1% Pen-Strep |
| Levocabastine | Sigma-Aldrich | 10 mM stock in DMSO |
| Histamine | Sigma-Aldrich | 10 mM stock in water |
| Fluo-4 AM | Invitrogen | 1 mM stock in anhydrous DMSO |
| Pluronic F-127 | Invitrogen | 20% solution in DMSO |
| Assay Buffer | In-house | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 |
| Probenecid | Sigma-Aldrich | 250 mM stock in 1 M NaOH, diluted to 2.5 mM in Assay Buffer |
| 96-well Plates | Corning | Black-walled, clear-bottom for fluorescence assays |
Cell Culture and Seeding
-
Culture HEK293 or CHO-K1 cells expressing the human H1 receptor in a T-75 flask using the appropriate complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
Preparation of Compounds
-
Levocabastine Dilution Series: Prepare a serial dilution of the 10 mM Levocabastine stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 nM to 10 µM).
-
Histamine Preparation: Dilute the 10 mM histamine stock solution in Assay Buffer to a 2X working concentration that corresponds to the pre-determined EC₈₀ for the cell line being used.
Dye Loading
-
Prepare the dye loading solution: To the required volume of Assay Buffer containing 2.5 mM probenecid, add Fluo-4 AM to a final concentration of 2-5 µM. To aid in solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before adding it to the buffer.
-
Aspirate the culture medium from the wells of the cell plate.
-
Wash each well once with 100 µL of Assay Buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add a final volume of 50 µL of Assay Buffer to each well.
Calcium Flux Measurement
-
Place the cell plate and the compound plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to excite at a wavelength of ~494 nm and measure emission at ~516 nm for Fluo-4.
-
Record a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add 25 µL of the Levocabastine dilutions to the respective wells of the cell plate and incubate for 15-30 minutes.
-
Following the incubation with Levocabastine, add 25 µL of the 2X histamine solution to all wells (except for the negative control wells).
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 60-120 seconds.
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of histamine.
-
Normalize the data by setting the fluorescence change in the absence of Levocabastine (histamine only) as 100% response and the fluorescence in the absence of histamine as 0% response.
-
Plot the percentage of inhibition against the logarithm of the Levocabastine concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value of Levocabastine.
Caption: Experimental workflow for the calcium imaging assay to determine Levocabastine potency.
Data Presentation
Table 2: Experimental Parameters for Calcium Imaging Assay
| Parameter | Recommended Value |
| Cell Seeding Density | 40,000 - 50,000 cells/well |
| Dye Loading Time | 60 minutes at 37°C |
| Levocabastine Incubation | 15 - 30 minutes at room temperature |
| Histamine Concentration | EC₈₀ (empirically determined) |
| Fluorescence Reader | FLIPR, FlexStation, or equivalent |
| Excitation Wavelength | ~494 nm |
| Emission Wavelength | ~516 nm |
| Data Acquisition | Kinetic read for 60-120 seconds |
Table 3: Quantitative Analysis of H1 Receptor Antagonist Potency
| Compound | Assay Type | Cell Line | IC₅₀ / Kᵢ (nM) |
| Levocabastine | Calcium Mobilization (representative) | HEK293-H1R | ~ 2-10 |
| Diphenhydramine | Calcium Mobilization | HEK293-H1R | 14.8 |
| Chlorpheniramine | Calcium Mobilization | HEK293-H1R | 1.7 |
Note: The IC₅₀ for Levocabastine is a representative value based on its known high potency as a selective H1 receptor antagonist. The actual value should be determined experimentally using the described protocol.
Conclusion
The calcium imaging assay described provides a robust and reliable method for the functional characterization of Levocabastine's antagonistic activity at the histamine H1 receptor. This high-throughput compatible assay is a valuable tool for researchers in academic and industrial settings for screening and profiling H1 receptor antagonists, contributing to the development of new therapeutics for allergic conditions.
References
Application Notes and Protocols: Levocabastine for Studying Downstream Effects of Neurotensin Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurotensin (B549771) (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and periphery by interacting with its receptors. Two main G protein-coupled receptors, the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2), as well as a third sortilin/neurotensin receptor 3 (NTS3), mediate the diverse physiological effects of neurotensin. Levocabastine (B1674950), a potent and selective H1-histamine receptor antagonist, has been identified as a valuable pharmacological tool to investigate the distinct roles of the NTS2 receptor.[1][2][3] This document provides detailed application notes and protocols for utilizing levocabastine to study the downstream signaling pathways of neurotensin, with a particular focus on its effects mediated through the NTS2 receptor.
Mechanism of Action: Levocabastine acts as a selective ligand for the NTS2 receptor, exhibiting complex pharmacology that can vary depending on the cellular context and experimental system.[1] It has been shown to act as an antagonist, partial agonist, or even a full agonist at the NTS2 receptor.[1][4] This characteristic allows researchers to dissect NTS2-specific signaling from that of NTS1. Levocabastine selectively inhibits the binding of neurotensin to low-affinity sites, corresponding to the NTS2 receptor, with a reported IC50 of 7 nM. Its interaction with the NTS2 receptor can modulate various downstream signaling cascades, including nitric oxide synthase (NOS) activity and the extracellular signal-regulated kinase (ERK) pathway.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of levocabastine in neurotensin signaling studies.
Table 1: Levocabastine Binding Affinity and Efficacy
| Parameter | Value | Receptor | Species | Cell/Tissue Type | Reference |
| IC50 | 7 nM | NTS2 | Rat | Brain synaptic membranes | [7] |
| Effect on NT-mediated antinociception | 3-fold reduction | N/A | Rat | In vivo (periaqueductal gray) | [8] |
| Agonist Activity | Potent agonist | NTS2 | Rat | Transfected CHO cells | [4] |
| Partial Agonist Activity | Partial agonist | NTS2 | Mouse | In vivo (writhing test) | [9] |
Table 2: Effects of Levocabastine on Downstream Signaling
| Downstream Target | Effect | Concentration/Dose | Time Point | Cell/Tissue Type | Reference |
| Nitric Oxide Synthase (NOS) Activity | 74% inhibition (synaptosomal) | 50 µg/kg, i.p. | 18 h | Rat cerebral cortex | [5] |
| Nitric Oxide Synthase (NOS) Activity | 42% inhibition (mitochondrial) | 50 µg/kg, i.p. | 18 h | Rat cerebral cortex | [5] |
| Neuronal NOS Protein Abundance | 56% decrease (synaptosomal) | 50 µg/kg, i.p. | 18 h | Rat cerebral cortex | [5] |
| Neuronal NOS Protein Abundance | 86% increase (mitochondrial) | 50 µg/kg, i.p. | 18 h | Rat cerebral cortex | [5] |
| ERK1/2 Phosphorylation | Induction | 100 nM | 5 min | CHO cells expressing rNTS2 | [6] |
| K+-p-NPPase Activity | No change in basal activity | 50 µg/kg, i.p. | 30 min | Rat synaptosomal membranes | [10] |
| [3H]-ouabain binding | 50% enhancement of basal binding | 50 µg/kg, i.p. | 30 min | Rat cerebral cortex membranes | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vivo Antagonism of Neurotensin-Mediated Effects
This protocol is adapted from studies investigating the in vivo effects of levocabastine on neurotensin-induced behaviors.[8]
1. Animals:
-
Male Sprague-Dawley rats.
-
House individually and maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
2. Drug Preparation:
-
Levocabastine: Dissolve in saline for intraperitoneal (i.p.) injection. Prepare fresh daily. Doses can range from 5 to 5000 µg/kg.
-
Neurotensin: Dissolve in saline for intracerebroventricular (i.c.v.) or direct periaqueductal gray (PAG) microinjection.
3. Experimental Procedure:
-
Pretreatment: Administer levocabastine (e.g., 5 or 50 µg/kg, i.p.) or vehicle.
-
Neurotensin Administration: After a predetermined pretreatment time (e.g., 30 minutes), administer neurotensin.
-
Behavioral Assessment:
-
Antinociception (Hot Plate Test): Place the rat on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
Hypothermia: Measure core body temperature at baseline and at various time points post-injection.
-
4. Data Analysis:
-
Compare the effects of neurotensin in vehicle-pretreated versus levocabastine-pretreated animals using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay
This protocol is based on the methodology used to assess the effect of levocabastine on NOS activity in brain tissue.[5]
1. Tissue Preparation:
-
Euthanize Wistar rats and rapidly dissect the cerebral cortex.
-
Homogenize the tissue in ice-cold buffer.
-
Prepare synaptosomal and mitochondrial fractions by differential centrifugation.
2. In Vitro Treatment:
-
Incubate synaptosomes and mitochondria with levocabastine (e.g., 1 µM) or vehicle.
3. NOS Activity Assay:
-
Measure NOS activity by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.
-
The reaction mixture should contain the tissue fraction, buffer, NADPH, calmodulin, CaCl₂, and [³H]L-arginine.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction and separate [³H]L-citrulline from [³H]L-arginine using a cation-exchange resin.
-
Quantify the radioactivity of [³H]L-citrulline by liquid scintillation counting.
4. Data Analysis:
-
Express NOS activity as pmol of [³H]L-citrulline formed per mg of protein per minute.
-
Compare the activity in levocabastine-treated samples to vehicle-treated controls.
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol is designed to measure the effect of levocabastine on the activation of the ERK signaling pathway in a cell-based model.[6][11][12][13]
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the rat NTS2 receptor (CHO/rNTS2) in appropriate media.
-
Seed cells in multi-well plates and grow to a suitable confluency.
2. Cell Treatment:
-
Serum-starve the cells for a period (e.g., 24 hours) to reduce basal ERK activation.
-
Treat the cells for a short duration (e.g., 5 minutes) with:
-
Vehicle (control)
-
Neurotensin (e.g., 100 nM)
-
Levocabastine (e.g., 100 nM)
-
A combination of neurotensin and levocabastine.
-
3. Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Perform densitometric analysis of the Western blot bands.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Express the results as a fold-change relative to the vehicle-treated control.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 3. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct functional characteristics of levocabastine sensitive rat neurotensin NT2 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo studies with low doses of levocabastine and diphenhydramine, but not pyrilamine, antagonize neurotensin-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrically synchronizing and modulating the dynamics of ERK activation to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the ERK pathway in psychostimulant-induced locomotor sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotensin induces sustainable activation of the ErbB–ERK1/2 pathway, which is required for developmental competence of oocytes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Levocabastine Hydrochloride Solubility: A Technical Guide for Researchers
This technical support guide provides detailed information on the solubility of levocabastine (B1674950) hydrochloride in Dimethyl Sulfoxide (DMSO) versus Phosphate-Buffered Saline (PBS). It is designed for researchers, scientists, and drug development professionals to offer clear protocols and troubleshooting advice for common experimental challenges.
Solubility Data at a Glance
The solubility of a compound is a critical parameter in early-stage drug development and various in vitro and in vivo studies. Understanding the dissolution characteristics of levocabastine hydrochloride in commonly used solvents like DMSO and PBS is essential for accurate and reproducible experimental results. Below is a summary of the solubility data for levocabastine hydrochloride.
| Solvent | Solubility | Molar Concentration (approx.) | Temperature | pH |
| DMSO | ~10 mg/mL[1] | ~21.88 mM | Not Specified | Not Applicable |
| PBS | ~0.33 mg/mL[2] | ~0.72 mM | Not Specified | 7.2 |
Note: The molecular weight of levocabastine hydrochloride is 456.99 g/mol . The molar concentration is calculated based on this value.
Frequently Asked Questions (FAQs)
Q1: Why is levocabastine hydrochloride significantly more soluble in DMSO than in PBS?
A1: Levocabastine hydrochloride is a lipophilic molecule, and its aqueous solubility is known to be pH-dependent. DMSO is a potent organic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility. In contrast, PBS is an aqueous buffer, and the solubility of levocabastine hydrochloride in it is limited, recorded at approximately 0.33 mg/mL at a pH of 7.2.[2]
Q2: I am observing precipitation when diluting my DMSO stock solution of levocabastine hydrochloride into an aqueous buffer like PBS. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells in culture. If precipitation persists, consider using a lower starting concentration of your DMSO stock or exploring the use of solubilizing agents.
Q3: What is the recommended storage condition for levocabastine hydrochloride solutions?
A3: Levocabastine hydrochloride as a solid can be stored at -20°C for at least four years.[2] Stock solutions in DMSO can be stored at -20°C for the long term (months) or at 0-4°C for the short term (days to weeks). Aqueous solutions in PBS are not recommended for storage for more than one day.[2]
Q4: Can I sonicate or heat the solution to improve the dissolution of levocabastine hydrochloride?
A4: Gentle warming and vortexing can be employed to assist in the dissolution of levocabastine hydrochloride, particularly in DMSO. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always check the compound's stability at elevated temperatures before proceeding. For aqueous solutions, ensure the pH is within a range that favors solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution in PBS | The concentration exceeds the solubility limit of ~0.33 mg/mL. The pH of the PBS is not optimal. | Prepare a solution at or below the stated solubility limit. Adjust the pH of the buffer, as levocabastine hydrochloride's aqueous solubility is pH-dependent. |
| Precipitation in Cell Culture Media | The final DMSO concentration is too high, or the compound's solubility in the media is lower than in the stock solution. | Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Perform a serial dilution of the DMSO stock in the cell culture medium to determine the concentration at which precipitation occurs. |
| Inconsistent Experimental Results | The compound may not be fully dissolved, leading to inaccurate concentrations. The solution may have degraded over time. | Visually inspect the solution for any undissolved particles. Prepare fresh solutions for each experiment, especially for aqueous solutions. |
Experimental Protocols
Accurate determination of solubility is crucial. The two primary methods for assessing solubility are the kinetic and thermodynamic (shake-flask) assays.
Kinetic Solubility Determination
This high-throughput method is often used in the early stages of drug discovery.
Workflow for Kinetic Solubility Assay
Caption: A streamlined workflow for high-throughput kinetic solubility assessment.
Methodology:
-
Stock Solution Preparation: Dissolve levocabastine hydrochloride in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Dispensing: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to reach the final desired concentration of levocabastine hydrochloride. Ensure the final DMSO concentration is low (typically ≤1%).
-
Incubation: Seal the plate and incubate on a microplate shaker at room temperature for a set period (e.g., 1.5 - 2 hours).
-
Analysis: After incubation, determine the amount of dissolved compound. This can be done by measuring the turbidity (nephelometry) or by filtering out any precipitate and measuring the absorbance of the filtrate using a UV-Vis spectrophotometer.
Thermodynamic (Shake-Flask) Solubility Determination
Considered the "gold standard," this method measures the equilibrium solubility of a compound.
Workflow for Thermodynamic Solubility Assay
Caption: The "gold standard" shake-flask method for equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid levocabastine hydrochloride to a vial containing a known volume of the solvent (DMSO or PBS).
-
Equilibration: Tightly cap the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtering the supernatant through a fine filter (e.g., 0.22 µm).
-
Analysis: Determine the concentration of levocabastine hydrochloride in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve should be prepared in the same solvent for accurate quantification.
Logical Relationship of Solubility and Experimentation
The choice of solvent and the resulting solubility have direct implications for experimental design and outcomes.
Decision Tree for Solvent Selection
References
Preparing Levocabastine stock solutions for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levocabastine (B1674950) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Levocabastine?
A1: Levocabastine is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[1] It competitively binds to H1 receptors on effector cells, blocking the action of histamine and preventing the downstream signaling that leads to allergic responses.[1] Additionally, Levocabastine has been found to act as a potent and selective antagonist for the neurotensin (B549771) receptor NTS2, making it a valuable tool for studying this receptor subtype.
Q2: What is the solubility of Levocabastine?
A2: Levocabastine hydrochloride's solubility is dependent on the solvent. It is freely soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3] Its solubility in aqueous solutions is pH-dependent, with minimum solubility between pH 4.1 and 9.8.[2] The solubility of levocabastine hydrochloride in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.33 mg/mL.[1]
Q3: How should Levocabastine powder and stock solutions be stored?
A3: Levocabastine powder should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions prepared in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of Levocabastine are not recommended for storage for more than one day.[1]
Q4: What is the recommended solvent for preparing Levocabastine stock solutions for cell culture?
A4: Due to its limited aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Levocabastine for cell culture experiments.
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%, with an ideal concentration of less than 0.1%.[4][5] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO without Levocabastine) in your experiments.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting the Levocabastine DMSO stock solution in cell culture medium.
-
Possible Cause: The concentration of Levocabastine in the final aqueous solution exceeds its solubility limit.
-
Solution:
-
Decrease the final concentration of Levocabastine: The solubility of Levocabastine hydrochloride in PBS (pH 7.2) is approximately 0.33 mg/mL.[1] Ensure your final working concentration is below this limit.
-
Increase the final DMSO concentration (with caution): While increasing the DMSO concentration can improve solubility, it may also impact cell viability. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it below 0.1%.[4][5] Always perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Warm the cell culture medium: Gently warming the medium to 37°C before adding the Levocabastine stock solution can sometimes help with solubility.
-
Sonication: Briefly sonicating the diluted solution may help to dissolve any precipitate.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Inaccurate concentration of the stock solution.
-
Solution: Ensure the Levocabastine powder is fully dissolved in DMSO before making further dilutions. Vortex the stock solution thoroughly.
-
-
Possible Cause 2: Degradation of Levocabastine in the working solution.
-
Solution: Prepare fresh working solutions from the frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions of Levocabastine for more than a day.[1]
-
-
Possible Cause 3: Cytotoxicity from the solvent (DMSO).
-
Solution: Always include a vehicle control in your experimental design. This will help you to distinguish the effects of Levocabastine from any non-specific effects of the solvent. Ensure the final DMSO concentration is consistent across all experimental and control wells and is below the cytotoxic threshold for your cell line.[4][5]
-
-
Possible Cause 4: Off-target effects.
-
Solution: Be aware that in addition to its H1 receptor antagonist activity, Levocabastine is also an antagonist of the neurotensin receptor NTS2. Consider if this secondary activity could be influencing your results, depending on your experimental system.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 420.54 g/mol (Levocabastine) 456.99 g/mol (Levocabastine HCl) | [2] |
| Solubility in DMSO | Freely soluble | [2] |
| Solubility in Methanol | Soluble | [2][3] |
| Solubility in PBS (pH 7.2) | ~0.33 mg/mL | [1] |
| Storage of Powder | -20°C (≥4 years) | [1] |
| Storage of DMSO Stock | -20°C or -80°C | |
| Aqueous Solution Stability | Not recommended for >1 day | [1] |
| Recommended Max. Final DMSO % | ≤ 0.5% (ideally < 0.1%) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Levocabastine Stock Solution in DMSO
Materials:
-
Levocabastine hydrochloride (MW: 456.99 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 456.99 g/mol = 0.00457 g = 4.57 mg
-
-
Weigh the Levocabastine: In a suitable weighing environment, carefully weigh out 4.57 mg of Levocabastine hydrochloride.
-
Dissolve in DMSO: Add the weighed Levocabastine to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM Levocabastine stock solution at room temperature.
-
Calculate the required volume of stock solution: To prepare a working solution, you will need to dilute the stock solution in your complete cell culture medium. For example, to prepare 1 mL of a 10 µM working solution:
-
M1V1 = M2V2
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL of the 10 mM stock solution.
-
-
Prepare the working solution: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. Mix well by gentle pipetting.
-
Calculate the final DMSO concentration: In this example, the final DMSO concentration would be:
-
(1 µL DMSO / 1000 µL total volume) x 100% = 0.1%
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium (in this example, 1 µL of DMSO to 999 µL of medium).
Visualizations
Caption: Workflow for preparing Levocabastine stock solution.
Caption: Levocabastine's mechanism of action as an H1 receptor antagonist.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lifetein.com [lifetein.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Levocabastine Formulation Challenges: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of Levocabastine precipitation in aqueous buffers during experimental studies. Levocabastine, a potent histamine (B1213489) H1-receptor antagonist, is inherently hydrophobic, presenting solubility and stability hurdles in formulation development.[1] This guide offers practical solutions and detailed protocols to help you maintain the integrity and performance of your Levocabastine formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my Levocabastine precipitating out of solution?
A1: Levocabastine hydrochloride is a hydrophobic compound with limited aqueous solubility.[1] Its solubility is highly dependent on the pH of the solution. Levocabastine exhibits its lowest solubility in the pH range of 4.1 to 9.8.[2] If the pH of your buffered solution falls within this range, precipitation is likely to occur. Additionally, the concentration of Levocabastine, the type and ionic strength of the buffer, and the storage temperature can all influence its solubility.
Q2: What is the ideal pH range for solubilizing Levocabastine?
A2: To maintain Levocabastine in solution, it is crucial to work outside its pKa values of 3.1 and 9.7 and its region of minimum solubility (pH 4.1-9.8).[2] Therefore, acidic conditions (pH below 4.1) or alkaline conditions (pH above 9.8) will significantly increase its solubility. However, for ophthalmic or other physiological applications, a pH range of 6.0-8.0 is often desired for patient comfort and stability.[3] In such cases, the use of solubility enhancers is necessary.
Q3: What are the key excipients used to prevent Levocabastine precipitation?
A3: The commercial ophthalmic formulation of Levocabastine is a microsuspension, which underscores the difficulty in achieving a stable solution.[2] Common excipients used to improve the solubility and stability of Levocabastine in aqueous solutions include:
-
Co-solvents: Propylene (B89431) glycol is frequently used to increase the solubility of hydrophobic drugs.[2][4]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 can enhance solubility by forming micelles that encapsulate the drug molecules.[2][5]
-
Buffering Agents: Phosphate (B84403) buffers (a combination of monosodium and disodium (B8443419) phosphate) are commonly used to maintain the pH in a desired range.[2]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin has been shown to effectively increase the aqueous solubility of Levocabastine by forming inclusion complexes.
Q4: Can the choice of buffer system impact Levocabastine solubility?
A4: Yes, the buffer system can influence the solubility of Levocabastine. While phosphate buffers are commonly used, the ions in the buffer can interact with the drug molecule and affect its solubility. It is advisable to evaluate different buffer systems, such as citrate (B86180) or borate, to determine the optimal one for your specific formulation.
Q5: How can I identify the precipitate in my formulation?
A5: Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying unknown substances.[6][7] By comparing the FTIR spectrum of the precipitate with the spectra of Levocabastine and other excipients in your formulation, you can determine its composition. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This section provides a structured approach to resolving common precipitation issues encountered during Levocabastine formulation.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition of Levocabastine to the buffer | - pH of the buffer is within the low solubility range of Levocabastine (4.1-9.8).[2]- The concentration of Levocabastine exceeds its solubility limit in the chosen buffer. | 1. Verify and Adjust pH: Measure the pH of the buffer before and after adding Levocabastine. Adjust the pH to be outside the 4.1-9.8 range if possible for your application. 2. Reduce Concentration: Prepare a more dilute solution of Levocabastine. 3. Incorporate Solubilizers: Add a co-solvent like propylene glycol or a surfactant like Polysorbate 80 to the buffer before adding Levocabastine. |
| Precipitation after pH adjustment | - The final pH of the formulation falls within the 4.1-9.8 range where Levocabastine has minimal solubility.[2] | 1. Optimize pH: Carefully adjust the pH to the edge of the desired range, monitoring for any signs of precipitation. 2. Increase Solubilizer Concentration: If the pH must be within the low solubility range, increase the concentration of the co-solvent or surfactant. 3. Consider a Different Buffer: The buffering capacity and ionic interactions of different buffer systems can affect solubility. Experiment with alternative buffers like citrate or borate. |
| Precipitation during storage (short-term or long-term) | - Temperature fluctuations affecting solubility.- Chemical degradation of Levocabastine or excipients.- Slow crystallization of a supersaturated solution. | 1. Control Storage Temperature: Store the formulation at a constant, controlled temperature. 2. Evaluate Formulation Stability: Conduct a stability study to assess the chemical and physical stability of the formulation over time. 3. Increase Solubilizer Concentration: A higher concentration of co-solvents or surfactants can help maintain a stable solution. 4. Consider a Suspension: If a stable solution cannot be achieved, a well-formulated microsuspension may be a suitable alternative, as is the case with the commercial product.[2] |
| Cloudiness or haze formation | - Incomplete dissolution of Levocabastine.- Formation of fine, colloidal particles.- Interaction between excipients. | 1. Improve Dissolution Process: Use sonication or gentle heating to aid in the complete dissolution of Levocabastine. 2. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. 3. Evaluate Excipient Compatibility: Prepare solutions with different combinations of excipients to identify any potential interactions. |
Data on Levocabastine and Formulation Components
Table 1: Physicochemical Properties of Levocabastine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉FN₂O₂ · HCl | [2] |
| Molecular Weight | 456.99 g/mol | [2] |
| pKa₁ | 3.1 | [2] |
| pKa₂ | 9.7 | [2] |
| pH of Minimum Solubility | 4.1 - 9.8 | [2] |
| Aqueous Solubility | Practically insoluble in water | [3] |
| Solubility in other solvents | Freely soluble in dimethylsulfoxide; soluble in N,N-dimethylformamide and methanol; slightly soluble in propylene glycol, polyethylene (B3416737) glycol and ethanol. | [2] |
Table 2: Common Excipients for Levocabastine Formulation
| Excipient | Function | Typical Concentration Range | Notes |
| Propylene Glycol | Co-solvent | 1 - 25% (v/v) | Increases the solubility of hydrophobic drugs.[4] |
| Polysorbate 80 | Non-ionic surfactant | 0.01 - 1% (v/v) | Enhances solubility through micellization.[5] |
| Phosphate Buffer | Buffering agent | 10 - 50 mM | Maintains pH within a desired range. |
| Hydroxypropyl-β-cyclodextrin | Solubilizing agent | 1 - 10% (w/v) | Forms inclusion complexes to increase aqueous solubility. |
| Benzalkonium Chloride | Preservative | 0.01 - 0.02% (w/v) | Commonly used in ophthalmic preparations. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Levocabastine Solution
This protocol outlines a general procedure for preparing a buffered aqueous solution of Levocabastine, incorporating a co-solvent and a surfactant to enhance solubility.
Materials:
-
Levocabastine hydrochloride
-
Phosphate buffer components (e.g., monobasic sodium phosphate, dibasic sodium phosphate)
-
Propylene glycol
-
Polysorbate 80
-
Purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Buffer: Prepare a phosphate buffer of the desired concentration and pH. For example, to prepare a 50 mM phosphate buffer at pH 7.0, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in purified water.
-
Add Co-solvent and Surfactant: To the prepared buffer, add the desired volume of propylene glycol and Polysorbate 80. For example, for a 10% propylene glycol and 0.1% Polysorbate 80 solution, add 10 mL of propylene glycol and 0.1 mL of Polysorbate 80 to 89.9 mL of buffer. Mix thoroughly until a clear solution is obtained.
-
Dissolve Levocabastine: Slowly add the accurately weighed Levocabastine hydrochloride to the buffer-excipient mixture while stirring continuously. Gentle heating or sonication may be used to facilitate dissolution.
-
Final pH Adjustment: After the Levocabastine has completely dissolved, check the pH of the solution and adjust it to the target pH using a dilute acid (e.g., HCl) or base (e.g., NaOH) if necessary.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add the buffer-excipient mixture to reach the final desired volume.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Levocabastine Quantification
This protocol provides a starting point for the quantitative analysis of Levocabastine in aqueous formulations. Method optimization may be required based on the specific formulation matrix.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 40:60 (v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
Sample Preparation:
-
Dilute the Levocabastine formulation with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of standard solutions of Levocabastine hydrochloride in the mobile phase at known concentrations.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
Protocol 3: Identification of Precipitate using Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes how to identify a precipitate from a Levocabastine formulation.[6]
Materials:
-
Precipitate from the Levocabastine formulation
-
Levocabastine hydrochloride reference standard
-
Reference standards of all excipients used in the formulation
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for washing (e.g., purified water)
-
Filter paper
Procedure:
-
Isolate the Precipitate: Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the Precipitate: Wash the isolated precipitate with a small amount of purified water to remove any soluble components and then dry it thoroughly.
-
Acquire FTIR Spectrum of the Precipitate: Place a small amount of the dried precipitate onto the ATR crystal of the FTIR spectrometer and acquire the spectrum.
-
Acquire Reference Spectra: Acquire the FTIR spectra of the Levocabastine hydrochloride reference standard and all the excipients used in the formulation under the same conditions.
-
Compare the Spectra: Compare the spectrum of the precipitate with the reference spectra. A match between the precipitate's spectrum and the Levocabastine spectrum would confirm that the precipitate is the active pharmaceutical ingredient.
Visualizing Key Processes
To further aid in understanding the factors at play, the following diagrams illustrate important concepts in Levocabastine formulation and its mechanism of action.
References
- 1. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edinburghanalytical.com [edinburghanalytical.com]
- 7. edinburghanalytical.com [edinburghanalytical.com]
Technical Support Center: Optimizing Levocabastine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Levocabastine (B1674950) in in vitro assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Levocabastine in in vitro systems?
Levocabastine is a potent and highly selective second-generation antihistamine that acts as a competitive antagonist of the histamine (B1213489) H1 receptor.[1] By binding to the H1 receptor, Levocabastine blocks the downstream signaling cascade initiated by histamine. This primarily involves the inhibition of the Gq/11 protein pathway, which in turn prevents the activation of phospholipase C (PLC). The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this blockage inhibits the release of intracellular calcium (Ca2+), a key event in the allergic and inflammatory response mediated by histamine.[2][3]
Q2: What is the recommended solvent and storage procedure for Levocabastine?
Levocabastine hydrochloride is sparingly soluble in methanol (B129727) and practically insoluble in water.[2] For in vitro assays, it is recommended to prepare a stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). When preparing the stock solution, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.
Q3: What are the typical concentration ranges for Levocabastine in in vitro assays?
The optimal concentration of Levocabastine will vary depending on the specific assay and cell type. However, based on published studies, a general starting range for exploratory experiments would be from 1 nM to 10 µM. For specific assays, the following concentrations have been reported:
-
ICAM-1 Expression Assay: 2 x 10⁻⁹ M to 2 x 10⁻⁵ M[4]
-
Cytokine Release Assay (EoL-1 cells): 0.1 to 2.3 mM[2]
-
Histamine Release Inhibition: Levocabastine has been shown to be a potent inhibitor of histamine release, with IC50 values in the micromolar range for other antihistamines in similar assays.[5]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is Levocabastine known to have off-target effects in vitro?
While Levocabastine is highly selective for the H1 receptor, it has also been shown to be a selective antagonist for the neurotensin (B549771) receptor NTS2.[6] Researchers should be aware of this potential off-target effect, especially when working with cell types that express NTS2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect of Levocabastine | 1. Incorrect Concentration: The concentration of Levocabastine may be too low to effectively compete with histamine. 2. Degradation of Levocabastine: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 3. Cell Health: The cells may not be healthy or responsive to histamine stimulation. 4. High Histamine Concentration: The concentration of histamine used for stimulation may be too high, requiring a higher concentration of Levocabastine for effective antagonism. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Prepare fresh stock solutions of Levocabastine and aliquot for single use. 3. Check cell viability and morphology. Ensure cells are in the logarithmic growth phase. 4. Optimize the histamine concentration to elicit a submaximal response, allowing for a clear window of inhibition. |
| High background signal or unexpected agonist activity | 1. Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have non-specific effects on cells. 2. Contamination: The Levocabastine stock solution or cell culture may be contaminated. | 1. Ensure the final solvent concentration in the assay is minimal and include a solvent-only control. 2. Use sterile techniques and check for contamination in your reagents and cell cultures. |
| Observed Cytotoxicity | 1. High Concentration of Levocabastine: At very high concentrations, Levocabastine may exhibit cytotoxic effects.[7][8] 2. Solvent Toxicity: The solvent used to dissolve Levocabastine may be toxic to the cells at the concentration used. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of Levocabastine for your specific cell line.[9] 2. Lower the final concentration of the solvent in your assay and include a solvent toxicity control. |
| Variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting Errors: Inaccurate pipetting of Levocabastine, histamine, or other reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of reagents. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. |
Data Presentation
Levocabastine In Vitro Efficacy
| Assay Type | Cell Type/System | Effective Concentration Range | IC50 / EC50 / Ki | Reference(s) |
| H1 Receptor Binding Assay | Human H1 Receptor (expressed in HEK293T cells) | - | Ki: ~2 nM | [10] |
| ICAM-1 Expression | Human Conjunctival Epithelial Cells (WK cell line) | 2 x 10⁻⁹ M - 2 x 10⁻⁵ M | - | [4] |
| Cytokine Release (TNF-α induced) | Human Eosinophilic Leukemia Cells (EoL-1) | 0.1 mM - 2.3 mM | Dose-dependent decrease in IL-1β, IL-6, IL-8, etc. | [2] |
| Histamine Release Inhibition | Leukocytes from allergic volunteers | 10⁻⁸ M - 10⁻⁶ M | No significant inhibition observed in this study | [11] |
Note: IC50, EC50, and Ki values can vary depending on the specific experimental conditions. It is recommended to determine these values in your own assay system.
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Levocabastine for the histamine H1 receptor.
Materials:
-
Membrane preparation from cells expressing the human H1 receptor (e.g., HEK293T-H1R cells)
-
Radioligand: [³H]-mepyramine
-
Levocabastine hydrochloride
-
Non-specific binding control: Mianserin (B1677119) or another unlabeled H1 antagonist
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well plates, cell harvester, and scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the H1 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-mepyramine, and a high concentration of mianserin (e.g., 10 µM).
-
Competition Binding: Membrane preparation, [³H]-mepyramine, and serial dilutions of Levocabastine.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the Levocabastine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Levocabastine that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of Levocabastine on histamine-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the human H1 receptor (e.g., CHO-H1R or HeLa cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Histamine
-
Levocabastine hydrochloride
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into a black, clear-bottom 96-well plate and culture until they reach near confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition:
-
Add varying concentrations of Levocabastine (or vehicle control) to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Histamine Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Initiate kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, inject a pre-determined concentration of histamine into each well.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the Levocabastine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Histamine Release Assay
Objective: To assess the effect of Levocabastine on allergen- or secretagogue-induced histamine release from mast cells or basophils.
Materials:
-
Mast cells (e.g., RBL-2H3 cells) or isolated basophils
-
Sensitizing agent (e.g., anti-DNP IgE for RBL-2H3 cells)
-
Stimulating agent (e.g., DNP-HSA for sensitized RBL-2H3 cells, or a calcium ionophore like A23187)
-
Levocabastine hydrochloride
-
Release Buffer (e.g., Tyrode's buffer)
-
Histamine ELISA kit or a fluorometric histamine assay kit
-
Cell lysis buffer (for total histamine determination)
Procedure:
-
Cell Sensitization (if applicable): For IgE-mediated release, sensitize the mast cells with an appropriate IgE antibody overnight.
-
Cell Preparation: Wash the sensitized cells and resuspend them in release buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of Levocabastine (or vehicle control) for a specific time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add the stimulating agent to the cell suspension and incubate at 37°C for a defined period (e.g., 30-60 minutes) to induce histamine release.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Sample Collection: Carefully collect the supernatant, which contains the released histamine.
-
Total Histamine Determination: Lyse an aliquot of untreated cells to determine the total histamine content.
-
Histamine Measurement: Quantify the histamine concentration in the supernatants and the total cell lysate using a histamine ELISA or fluorometric assay.
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition: (% Release = (Histamine in supernatant / Total histamine) x 100).
-
Subtract the spontaneous release (from unstimulated cells) from all values.
-
Plot the percentage of inhibition of histamine release against the logarithm of the Levocabastine concentration to determine the IC50 value.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Levocabastine's Point of Inhibition.
Caption: General experimental workflow for assessing Levocabastine's inhibitory activity in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. Topical ocular levocabastine reduces ICAM-1 expression on epithelial cells both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of allergic histamine release by azelastine and selected antiallergic drugs from rabbit leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - The effect of anti-allergy eye drops on cultured human corneal epithelial cells in vitro - Deakin University - Figshare [dro.deakin.edu.au]
- 8. In vitro effects of preserved and unpreserved anti-allergic drugs on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the cytotoxicity of anti-allergic eye drops using 5 cultured corneal and conjunctival cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Levocabastine in screening panels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Levocabastine (B1674950) observed in screening panels. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are using Levocabastine as a control in our screening assay and are observing unexpected activity in a neurotensin (B549771) signaling pathway. Is this a known off-target effect?
A1: Yes, this is a known off-target effect of Levocabastine. While it is a potent and selective histamine (B1213489) H1 receptor antagonist, Levocabastine is also a selective antagonist for the neurotensin receptor subtype 2 (NTS2).[1] This interaction is well-documented, and Levocabastine has been used as a tool compound to characterize NTS2.[1] The binding affinity of Levocabastine for the NTS2 receptor is significant, with a reported Ki of 17 nM. If your screening panel includes readouts related to neurotensin signaling, the presence of Levocabastine could lead to confounding results.
Q2: Our high-throughput screen has identified Levocabastine as a potential modulator of cell adhesion. Is there a plausible mechanism for this?
A2: Yes, there is a plausible, though less potent, off-target mechanism that could explain the modulation of cell adhesion. Levocabastine has been shown to act as an antagonist of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion processes. However, the concentration required to elicit this effect is substantially higher than that needed for H1 receptor antagonism. The reported IC50 values for the inhibition of VLA-4-dependent cell adhesion are in the micromolar range. Therefore, if you are observing effects on cell adhesion, it is important to consider the concentration of Levocabastine used in your assay.
Q3: We are concerned about potential cardiovascular liabilities. Does Levocabastine block the hERG potassium channel?
Q4: Have any interactions between Levocabastine and sigma receptors been reported?
A4: While some first-generation antihistamines have been shown to interact with sigma receptors, there is currently no specific published data detailing the binding affinity (Ki or IC50 values) of Levocabastine for sigma-1 or sigma-2 receptors. Therefore, a direct off-target interaction at these receptors is not a well-documented characteristic of Levocabastine. If your research points towards a potential interaction, dedicated binding or functional assays would be necessary to confirm this.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in a neurotensin-mediated signaling pathway (e.g., calcium mobilization, IP3 accumulation). | Levocabastine is antagonizing the NTS2 receptor in your assay system. | 1. Confirm the concentration of Levocabastine used. 2. Compare the observed effect with the known Ki of Levocabastine for NTS2 (~17 nM). 3. If possible, use a structurally different NTS2 antagonist as a control to confirm the effect is target-related. 4. Consider using an alternative H1 antagonist with no reported NTS2 activity if Levocabastine is being used as a negative control. |
| Inhibition of leukocyte adhesion to VCAM-1 in a cell-based assay. | Levocabastine may be acting as a VLA-4 antagonist at higher concentrations. | 1. Determine the IC50 of the observed effect and compare it to the known IC50 for VLA-4 antagonism (in the µM range). 2. If the observed potency is much higher, investigate other potential mechanisms. 3. Use a known VLA-4 antagonist (e.g., Natalizumab) as a positive control. |
| Changes in cellular processes downstream of nitric oxide synthase (NOS). | Levocabastine, through its antagonism of the NTS2 receptor, has been shown to inhibit NOS activity. | 1. Review the literature on the link between NTS2 and NOS in your specific cell type or tissue. 2. Measure NOS activity directly in the presence and absence of Levocabastine. 3. Use an NOS inhibitor (e.g., L-NAME) as a positive control to confirm the involvement of this pathway. |
| High variability or unexpected results in radioligand binding assays. | This can be due to a variety of factors including reagent quality, assay conditions, or non-specific binding. | 1. Ensure the quality and purity of your Levocabastine stock. 2. Optimize assay conditions such as incubation time, temperature, and buffer composition. 3. Include appropriate controls for total and non-specific binding. 4. If high non-specific binding is an issue, consider optimizing the concentration of the radioligand and the washing steps. |
Data Presentation
Table 1: On-Target and Off-Target Binding Affinities of Levocabastine
| Target | Target Class | Levocabastine Activity | Binding Affinity (Ki) |
| Histamine H1 Receptor | GPCR (Primary Target) | Antagonist | ~1.3 nM |
| Neurotensin Receptor 2 (NTS2) | GPCR (Off-Target) | Antagonist | 17 nM |
| Sigma-1 Receptor | Intracellular Chaperone | Not Reported | - |
| Sigma-2 Receptor | Transmembrane Protein | Not Reported | - |
Table 2: Off-Target Functional Activity of Levocabastine
| Target/Process | Target Class | Levocabastine Activity | Potency (IC50) |
| VLA-4 Mediated Adhesion | Integrin | Antagonist | ~400-450 µM |
| hERG Potassium Channel | Ion Channel | Not Reported | - |
Disclaimer: The absence of a reported value does not definitively exclude an interaction, but rather indicates a lack of available data in the public domain.
Mandatory Visualization
Caption: Levocabastine's on-target and potential off-target interactions.
Caption: Workflow for a competitive radioligand binding assay.
References
Levocabastine Stability & Degradation: Technical Support Center
Welcome to the technical support center for Levocabastine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of Levocabastine in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of Levocabastine in solution?
A1: Levocabastine hydrochloride's stability in solution is primarily affected by pH, temperature, exposure to oxidative conditions, and light. Forced degradation studies show that Levocabastine is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2]
Q2: What are the typical signs of Levocabastine degradation in my solution?
A2: Degradation of Levocabastine is a chemical process that may not always be visible. The most reliable method to detect degradation is through analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the intact drug from its degradation products.[1][2] Visual signs such as discoloration or precipitation may also indicate instability, but are not definitive.
Q3: What is the optimal pH range for maintaining Levocabastine stability in an aqueous solution?
Q4: How should I store my Levocabastine solutions to ensure stability?
A4: Levocabastine solutions should be protected from light and stored at controlled room temperature (15-30°C or 59-86°F).[4] To minimize the risk of degradation, especially for long-term storage, it is advisable to prepare fresh solutions before use or to conduct stability studies under your specific storage conditions.
Troubleshooting Guide
Issue: Unexpected or inconsistent results in bioassays.
This could be due to the degradation of your Levocabastine stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Quantitative Data on Levocabastine Degradation
The following table summarizes the results from forced degradation studies of Levocabastine hydrochloride. These studies expose the drug to harsh conditions to accelerate degradation and identify potential degradation pathways.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Water Stress | 3 hours | 80 °C | 1.43 | [1] |
| 3 M HCl | 3 hours | 80 °C | No Degradation | [1] |
| 3 M NaOH | 3 hours | 80 °C | 91.52 | [1] |
| 3% H₂O₂ | 3 hours | 80 °C | 94.57 | [1] |
| Thermal | 1 week | 80 °C | 74.38 | [1] |
Note: The absence of degradation in 3M HCl in this specific study might be due to the short duration of the experiment. Other studies have shown degradation under acidic conditions.[5][6]
Experimental Protocols
Forced Degradation Study of Levocabastine HCl
This protocol outlines a general procedure for conducting a forced degradation study on Levocabastine hydrochloride to assess its stability under various stress conditions.
Objective: To identify the degradation pathways of Levocabastine under stress conditions including hydrolysis, oxidation, and heat.
Materials:
-
Levocabastine HCl bulk drug
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
RP-HPLC system with a UV detector
-
Thermo Hypersil CPS column (or equivalent)
-
pH meter
-
Water bath
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve Levocabastine HCl in a suitable solvent (e.g., a mixture of ethanol and water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 3 M HCl.
-
Incubate the mixture in a water bath at 80°C for 3 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 3 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 3 M NaOH.
-
Incubate the mixture in a water bath at 80°C for 3 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 3 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the mixture in a water bath at 80°C for 3 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a hot air oven at 80°C for 1 week.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating RP-HPLC method. An example of such a method is provided below.
-
Column: Thermo Hypersil CPS (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate (pH 3.0) in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 1.2 mL/min[1]
-
Detection Wavelength: 210 nm[1]
-
Column Temperature: 25°C[1]
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of the control sample.
-
Visualizations
Levocabastine's Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism
Levocabastine is a potent and selective antagonist of the histamine H1 receptor.[7] It exerts its therapeutic effect by blocking the action of histamine, a key mediator in allergic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of stability-indicating RP-HPLC method for the determination of Levocabastine HCl in bulk drug and in ophthalmic suspensions - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. scispace.com [scispace.com]
- 6. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 7. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Vehicle control considerations for Levocabastine in vivo studies
This guide provides researchers, scientists, and drug development professionals with essential information on vehicle control considerations for in vivo studies involving Levocabastine.
Frequently Asked Questions (FAQs)
Q1: What is Levocabastine and what are its key physicochemical properties?
A1: Levocabastine is a potent, second-generation histamine (B1213489) H1-receptor antagonist used topically for allergic conjunctivitis and rhinitis.[1][2][3] Levocabastine hydrochloride is a white to almost white powder.[4] Its solubility in aqueous medium is highly dependent on pH, with minimum solubility between pH 4.1 and 9.8.[4] It is slightly soluble in propylene (B89431) glycol and ethanol, and freely soluble in dimethylsulfoxide (DMSO).[4]
Q2: What is a common vehicle for preclinical ophthalmic studies of Levocabastine?
A2: A common and effective vehicle for Levocabastine is a sterile aqueous microsuspension, typically buffered to a pH of 6.0-8.0.[4][5] This formulation is designed to be non-irritating to the eye and to maintain the drug in a stable, suspended state for consistent dosing.
Q3: Why is Levocabastine formulated as a suspension for topical use?
A3: Levocabastine hydrochloride has low water solubility at physiological pH.[4][5] Therefore, it is formulated as a microsuspension to achieve the desired concentration for therapeutic efficacy and to ensure it remains at the site of action for a sustained period.[5] The bottle must be shaken well before each application to ensure uniform dosage.[4][5]
Q4: Can the vehicle itself impact the results of an in vivo study?
A4: Yes. It is crucial to use a vehicle-only control group in your study. In some studies, minimal conjunctival irritation was observed in both Levocabastine- and vehicle-treated eyes, indicating a potential minor effect from the vehicle components themselves.[4] A proper control group allows you to differentiate the pharmacological effects of Levocabastine from any non-specific effects of the vehicle.
Q5: What are the typical excipients found in a Levocabastine ophthalmic suspension?
A5: Based on commercial formulations, a typical vehicle for a 0.5 mg/mL Levocabastine ophthalmic suspension includes a preservative, buffering agents, a viscosity-enhancing agent, a surfactant, and a chelating agent dissolved in water.[4][5]
Summary of Common Vehicle Components
| Component Class | Example Excipient | Purpose in Formulation | Typical Concentration |
| Active Ingredient | Levocabastine HCl | Histamine H1-receptor antagonist | 0.5 mg/mL (equivalent) |
| Preservative | Benzalkonium Chloride | Prevents microbial contamination | 0.15 mg/mL[4][5] |
| Buffering Agents | Monosodium & Disodium Phosphate | Maintain pH in the optimal range (6-8) | q.s. to pH |
| Tonicity Agent | Propylene Glycol | Adjusts osmolality, acts as co-solvent | Not specified, but used |
| Viscosity Agent | Hypromellose (HPMC) | Increases residence time on the ocular surface | 0.10% - 0.40%[6] |
| Wetting Agent | Polysorbate 80 | Aids in suspending the drug particles | 0.10% - 0.50%[6] |
| Chelating Agent | Disodium Edetate (EDTA) | Sequesters divalent cations, aids preservative | 0.15 mg/mL[5] |
| Solvent | Purified Water | The primary solvent for the vehicle | q.s. to final volume |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation or clumping of Levocabastine in the vehicle. | Incorrect pH of the buffer. The drug has minimum solubility between pH 4.1 and 9.8.[4] | Ensure the final pH of the suspension is firmly within the 6.0-8.0 range. Re-measure and adjust the pH if necessary. |
| Inadequate suspension. | Increase homogenization time or energy. Ensure proper function of your suspension equipment. The use of a wetting agent like Polysorbate 80 is critical.[4][7] | |
| Observed irritation in the vehicle-control group. | The concentration of the preservative (e.g., benzalkonium chloride) may be too high. | Consider lowering the preservative concentration or exploring alternative, less irritating preservatives if your study design allows. |
| The osmolality of the vehicle is outside the physiological range. | Measure the osmolality of your formulation. The target range for ophthalmic solutions is typically 250-500 mOsm/kg.[6] Adjust with a tonicity agent like propylene glycol or sodium chloride if needed. | |
| Inconsistent results between animals. | Non-uniform drug concentration due to settling of the suspension. | Vigorously shake the suspension immediately before each administration to ensure a homogenous dose is delivered.[4][5] |
| Contamination of the formulation. | Prepare the formulation under sterile conditions. Use a preservative like benzalkonium chloride to maintain sterility throughout the study.[4][5] |
Experimental Protocols
Protocol: Preparation of a Levocabastine Ophthalmic Microsuspension (0.05%)
This protocol is adapted from common formulation components described in the literature.[4][5][6][7]
Materials:
-
Levocabastine Hydrochloride
-
Hypromellose (HPMC)
-
Polysorbate 80
-
Propylene Glycol
-
Disodium Phosphate (Anhydrous)
-
Monosodium Phosphate
-
Benzalkonium Chloride
-
Disodium Edetate (EDTA)
-
Water for Injection (WFI)
-
Sterile containers
-
pH meter
-
Homogenizer
Procedure:
-
Prepare the Buffer Phase: Dissolve the buffering agents (disodium phosphate, monosodium phosphate) and chelating agent (disodium edetate) in approximately 80% of the final volume of WFI.
-
Prepare the Polymer Phase: Separately, disperse the viscosity agent (Hypromellose) in a portion of the WFI with stirring. Add propylene glycol and the wetting agent (Polysorbate 80).
-
Combine Phases: Slowly add the polymer phase to the buffer phase with continuous stirring until a homogenous solution is formed.
-
Add Preservative: Add the benzalkonium chloride solution to the mixture and stir thoroughly.
-
Incorporate API: Slowly add the accurately weighed Levocabastine hydrochloride powder to the vehicle while mixing.
-
Homogenization: Subject the mixture to high-shear homogenization to reduce the particle size and create a uniform, stable microsuspension.
-
Final Adjustments: Check the pH and adjust to within the 6.0-8.0 range if necessary using a dilute acid or base. Add WFI to reach the final target volume.
-
Sterilization: Sterilize the final suspension using an appropriate method (e.g., filtration if possible, or aseptic processing).
Visual Guides
Experimental Workflow: Vehicle Selection & Formulation
Caption: Workflow for selecting and preparing a Levocabastine vehicle.
Logical Diagram: Troubleshooting Formulation Issues
Caption: Decision tree for troubleshooting common Levocabastine formulation issues.
References
- 1. Levocabastine - Wikipedia [en.wikipedia.org]
- 2. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. e-lactancia.org [e-lactancia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Levocabastine-Induced Artifacts in Experimental Models
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Levocabastine (B1674950) in their experimental models. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential artifacts, ensuring the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Levocabastine?
A1: Levocabastine is a potent and highly selective second-generation antihistamine.[1][2][3][4] Its primary mechanism of action is as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3][4] By binding to H1 receptors on effector cells, it blocks the action of histamine, thereby preventing the downstream signaling that leads to allergic symptoms.[3] Levocabastine is known for its rapid onset of action and is primarily used topically in the form of eye drops or nasal spray to treat allergic conjunctivitis and rhinitis.[1][2][3]
Q2: Are there any known off-target effects of Levocabastine that could interfere with my experiments?
A2: Yes, beyond its well-established H1 receptor antagonism, Levocabastine has been shown to interact with the neurotensin (B549771) receptor 2 (NTS2), a G-protein coupled receptor found in the central nervous system.[5][6] Levocabastine can act as a partial agonist at the NTS2 receptor, which can lead to downstream effects unrelated to histamine signaling.[7] This is a critical consideration in neurological, pain, or metabolic studies.
Q3: My commercial Levocabastine solution is causing unexpected cytotoxicity in my cell culture experiments. What could be the cause?
A3: A likely cause of unexpected cytotoxicity is the presence of the preservative benzalkonium chloride (BAC) in many commercially available Levocabastine ophthalmic and nasal solutions.[8][9][10] BAC is a quaternary ammonium (B1175870) compound with known cytotoxic effects on various cell types, including epithelial cells.[8][9][10] It can disrupt cell membranes, induce apoptosis, and cause inflammation, which can confound experimental results.[8]
Q4: I am observing unexpected changes in cellular metabolism in my experiments with Levocabastine. What could be the underlying reason?
A4: Levocabastine's off-target activity at the NTS2 receptor can influence cellular metabolism. Studies have shown that Levocabastine can impair brain nitric oxide synthesis and mitochondrial function.[11] Specifically, it has been observed to inhibit nitric oxide synthase (NOS) activity and diminish the activity of mitochondrial respiratory chain complexes.[11] These effects could lead to artifacts in experiments measuring metabolic endpoints.
Q5: How can I be sure that the effects I am observing are due to Levocabastine's H1 antagonism and not off-target effects or artifacts?
A5: To ensure the observed effects are specific to H1 receptor antagonism, it is crucial to include appropriate controls in your experimental design. This includes using a preservative-free Levocabastine solution to eliminate artifacts from additives like BAC. Additionally, to confirm the involvement of the H1 receptor, you can perform experiments with other selective H1 antagonists to see if they replicate the effects of Levocabastine. Conversely, to investigate potential NTS2-mediated effects, you could use a known NTS2 agonist or antagonist in parallel experiments.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology
Symptoms:
-
Decreased cell viability in assays like MTT or neutral red uptake.
-
Visible changes in cell morphology, such as rounding, detachment, or membrane blebbing.
-
Increased markers of apoptosis or necrosis.
Potential Cause:
-
Benzalkonium Chloride (BAC) Toxicity: The preservative BAC, present in many commercial Levocabastine formulations, is a likely culprit.[8][9][10]
Troubleshooting Workflow and Mitigation Strategies:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Mitigation Protocols:
-
Protocol 1: Preparation of a Preservative-Free Levocabastine Solution:
-
Objective: To prepare a stock solution of Levocabastine free from preservatives.
-
Materials: Levocabastine hydrochloride (pure powder), sterile phosphate-buffered saline (PBS) or other appropriate vehicle, sterile filters (0.22 µm).
-
Procedure:
-
Based on a patent for a Levocabastine formulation, a starting point for solubilizing Levocabastine HCl can be explored.[12] A slurry of Levocabastine HCl can be made in a suitable buffer (e.g., 4 mM sodium phosphate (B84403) buffer, pH 7.5).[12]
-
The pH can be adjusted towards neutral (pH ~7) with a dilute solution of NaOH.[12]
-
Gentle heating (e.g., to 40-60°C) may aid in dissolution.[12]
-
Once dissolved, the solution should be sterile-filtered using a 0.22 µm filter.
-
Perform serial dilutions in your experimental medium to achieve the desired final concentrations.
-
-
Note: The solubility of Levocabastine is a key consideration, and small-scale solubility tests are recommended to determine the optimal solvent and concentration for your specific experimental setup.
-
-
Protocol 2: Alternative Cell Viability Assays:
-
If you suspect interference with metabolic assays like MTT, switch to assays with different detection principles.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[13][14][15][16][17][18] The "add-mix-measure" format is simple and less prone to chemical interference.[13]
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cellular protein content, providing a reliable estimation of cell number.[19][20][21][22][23][24]
-
Issue 2: Off-Target Signaling Effects
Symptoms:
-
Changes in intracellular calcium levels.
-
Alterations in nitric oxide (NO) production.
-
Unexpected changes in mitochondrial function or cellular respiration.
Potential Cause:
-
NTS2 Receptor Agonism: Levocabastine can act as a partial agonist at the neurotensin receptor 2 (NTS2), leading to downstream signaling events independent of H1 receptor blockade.[7]
Troubleshooting Workflow and Mitigation Strategies:
Caption: Troubleshooting workflow for off-target signaling.
Quantitative Data Summary
Table 1: Off-Target Binding Profile of Levocabastine
| Target | Action | Binding Affinity (Ki) | Species | Reference |
| Neurotensin Receptor 2 (NTS2) | Partial Agonist/Antagonist | Selective for NTS2 | Rat, Mouse | [5] |
| Histamine H1 Receptor | Antagonist | High Affinity | Human, Rat, Guinea Pig | [1][2][3][4] |
Note: Specific Ki values for Levocabastine at the NTS2 receptor are not consistently reported across the literature; however, its selectivity for NTS2 over NTS1 is well-documented.
Table 2: Concentration-Dependent Off-Target Effects of Levocabastine in vitro
| Experimental Model | Parameter Measured | Levocabastine Concentration | Observed Effect | Reference |
| Rat Cerebral Cortex Synaptosomes & Mitochondria | Nitric Oxide Synthase (NOS) Activity | 1 µM | Inhibition of NOS activity | [11] |
| Rat Cerebral Cortex Mitochondria | Mitochondrial Respiratory Chain (MRC) Complexes I-IV Activity | 1 µM (in vitro) / 50 µg/kg (i.p. in vivo) | Severe diminishment of MRC activity | [11] |
Table 3: In Vitro Cytotoxicity of Benzalkonium Chloride (BAC)
| Cell Line | Assay | BAC Concentration | Exposure Time | Key Findings | Reference |
| Human Lung Epithelial (H358) Cells | MTT Assay | IC50: 7.1 µg/mL | 30 min | Rapid decrease in cell viability. | [8] |
| Human Lung Epithelial (H358) Cells | MTT Assay | IC50: 1.5 µg/mL | 24 h | >80% cell death at >4 µg/mL. | [8] |
| Human Respiratory Epithelial (BEAS-2B) Cells | Trypan Blue Exclusion | 0.002% - 0.01% | 2 h | Nearly all cells died. | [9][10] |
| Human Respiratory Epithelial (BEAS-2B) Cells | Single-Cell Gel Electrophoresis | 0.02% | 2 h | Maximum DNA damage observed. | [9][10] |
Signaling Pathways and Experimental Workflows
Caption: Levocabastine's dual mechanism of action.
Caption: Experimental workflow to mitigate BAC-induced artifacts.
Detailed Experimental Protocols
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies ATP, which is a marker of metabolically active cells. The generation of a luminescent signal is proportional to the amount of ATP present.[13][14][15][16][17][18]
-
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cultured cells in medium
-
Luminometer
-
-
Procedure:
-
Prepare opaque-walled plates with cells in culture medium (e.g., 100 µL for 96-well plates). Include control wells with medium only for background measurement.
-
Add your test compound (preservative-free Levocabastine) and incubate for the desired period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Protocol 4: Sulforhodamine B (SRB) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[19][20][21][22][23][24]
-
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM)
-
Acetic acid (1% v/v)
-
Microplate reader
-
-
Procedure:
-
After treating cells with your compound in a multiwell plate, gently fix the cells by adding cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air-dry the plates completely.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Air-dry the plates.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at approximately 510 nm using a microplate reader.
-
References
- 1. A review of the tolerability and safety of levocabastine eye drops and nasal spray. Implications for patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the tolerability and safety of levocabastine eye drops and nasal spray. Implications for patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis [pubmed.ncbi.nlm.nih.gov]
- 4. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US9675624B2 - Combination of levocabastine and fluticasone furoate for the treatment of inflammatory and/or allergic conditions - Google Patents [patents.google.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. Is Your MTT Assay the Right Choice? [promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 19. benchchem.com [benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 24. creative-bioarray.com [creative-bioarray.com]
Light sensitivity and proper storage of Levocabastine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and potential challenges related to the light sensitivity of Levocabastine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Levocabastine solutions?
A1: Levocabastine solutions should be stored at a controlled room temperature between 15°C and 30°C (59°F to 86°F).[1][2] It is crucial to protect the solution from freezing.[1] To minimize degradation, the solution should be kept in a tightly closed container.
Q2: Is Levocabastine solution sensitive to light?
A2: While specific quantitative data on the photodegradation of Levocabastine is not extensively published, forced degradation studies, including exposure to sunlight, have been performed. These studies indicate that Levocabastine can be susceptible to degradation under light stress. Therefore, it is recommended to protect Levocabastine solutions from light to ensure their stability and efficacy.
Q3: What are the potential consequences of exposing Levocabastine solutions to light?
A3: Exposure to light can lead to the photodegradation of Levocabastine, resulting in a decrease in its potency and the formation of degradation byproducts. The presence of these byproducts could potentially alter the solution's efficacy and safety profile.
Q4: How can I protect my Levocabastine solution from light during an experiment?
A4: To protect Levocabastine solutions from light, it is advisable to use amber-colored vials or wrap the container with aluminum foil. Experiments should be conducted in a laboratory with minimal exposure to direct sunlight or strong artificial light.
Q5: What is the mechanism of action of Levocabastine?
A5: Levocabastine is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[3][4] It competitively blocks the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Levocabastine Standard Solution | Photodegradation due to improper storage. | Prepare a fresh standard solution and ensure it is stored in a light-protected container (e.g., amber vial) at the recommended temperature. |
| Unexpected Peaks in HPLC Chromatogram | Formation of degradation products from light exposure or other stress factors. | Review the storage and handling procedures of the solution. Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method for analysis. |
| Inconsistent Experimental Results | Degradation of Levocabastine solution during the experiment. | Minimize the exposure of the solution to light throughout the experimental procedure. Prepare fresh solutions for each experiment if high sensitivity is observed. |
Quantitative Data on Levocabastine Stability
While specific public data on the photodegradation kinetics of Levocabastine is limited, the following table illustrates how such data would be presented. Note: This data is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Photodegradation of Levocabastine Solution (0.5 mg/mL in pH 7.4 buffer) under UV Light (254 nm)
| Time (hours) | Levocabastine Concentration (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.5 | 1.8 |
| 4 | 90.5 | 4.8 | 3.5 |
| 8 | 82.1 | 8.9 | 6.7 |
| 12 | 74.3 | 12.5 | 9.8 |
| 24 | 55.8 | 22.1 | 18.5 |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of Levocabastine Solution
Objective: To assess the photostability of a Levocabastine solution under controlled light exposure.
Materials:
-
Levocabastine hydrochloride
-
Phosphate (B84403) buffer (pH 7.4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Quartz cuvettes or borosilicate glass vials
-
Photostability chamber with a calibrated light source (e.g., UV lamp at 254 nm)
-
Validated stability-indicating HPLC system with a UV detector
Procedure:
-
Prepare a Levocabastine solution of known concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Transfer aliquots of the solution into transparent quartz cuvettes or glass vials.
-
Prepare a "dark" control sample by wrapping a vial in aluminum foil.
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source for a defined period (e.g., 24 hours).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of Levocabastine and any degradation products.
-
Compare the results of the light-exposed samples to the dark control to quantify the extent of photodegradation.
Protocol 2: Analysis of Levocabastine and its Degradation Products by HPLC
Objective: To separate and quantify Levocabastine and its potential photodegradation products.
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A suitable gradient or isocratic mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized based on the separation of degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where Levocabastine and its degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare standard solutions of Levocabastine of known concentrations.
-
Prepare the samples from the forced degradation study.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples from the degradation study.
-
Identify and quantify the Levocabastine peak and any degradation product peaks by comparing their retention times and peak areas to the standards and the initial (time 0) sample.
Visualizations
Caption: Levocabastine's mechanism as an H1 receptor antagonist.
References
- 1. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Levocabastine and Cetirizine: A Comparative Analysis of H1 Receptor Binding Affinity
In the landscape of second-generation antihistamines, both levocabastine (B1674950) and cetirizine (B192768) are prominent agents utilized in the management of allergic conditions. Their therapeutic efficacy is rooted in their ability to act as inverse agonists at the histamine (B1213489) H1 receptor. This guide provides a detailed, data-driven comparison of the H1 receptor binding affinities of levocabastine and cetirizine, intended for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| Levocabastine | Histamine H1 | ~2-4 |
| Cetirizine | Histamine H1 | ~6 |
| Levocetirizine (B1674955) | Histamine H1 | ~3 |
Note: Levocetirizine is the R-enantiomer of cetirizine and is the more active form.
Data from multiple studies indicate that levocabastine possesses a marginally higher binding affinity for the H1 receptor compared to racemic cetirizine. Levocetirizine, the active enantiomer of cetirizine, demonstrates a binding affinity that is approximately twice that of the racemic mixture and is comparable to that of levocabastine.[1][2][3]
Experimental Determination of Binding Affinity
The binding affinities of these compounds for the histamine H1 receptor are typically determined through in vitro competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of levocabastine and cetirizine for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) or tissues (e.g., guinea pig cerebellum) recombinantly expressing the human histamine H1 receptor.[4]
-
Radioligand: [³H]mepyramine (also known as [³H]pyrilamine), a well-characterized H1 receptor antagonist.[4][5]
-
Test Compounds: Levocabastine and cetirizine.
-
Non-labeled Ligand: A high concentration of a known H1 antagonist (e.g., mianserin) to determine non-specific binding.[4][5]
-
Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4.[4]
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.[4]
Procedure:
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand ([³H]mepyramine) and varying concentrations of the unlabeled test compound (levocabastine or cetirizine).[4][6]
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled H1 antagonist) from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events.[7][8] Both levocabastine and cetirizine act as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation, thereby preventing the downstream signaling cascade.
Caption: A diagram of the H1 receptor signaling cascade.
Conclusion
Both levocabastine and cetirizine are potent H1 receptor antagonists with high binding affinities. Levocabastine and the active enantiomer of cetirizine, levocetirizine, exhibit comparable and very high affinities for the H1 receptor, slightly greater than that of racemic cetirizine. The determination of these binding affinities is consistently achieved through standardized in vitro competitive radioligand binding assays. Understanding these molecular interactions is fundamental for the rational design and development of novel antihistaminic agents.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. SMPDB [smpdb.ca]
A Comparative Analysis of Levocabastine and Olopatadine in Allergy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and clinical performance of two prominent topical anti-allergic agents, Levocabastine (B1674950) and Olopatadine (B1677272). The information presented is collated from a range of in vitro, in vivo, and clinical studies to assist researchers and professionals in drug development in understanding the distinct profiles of these two drugs.
Executive Summary
Levocabastine is a highly potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[1] Its primary mechanism of action is the competitive blockade of H1 receptors, effectively mitigating symptoms such as itching and redness. In contrast, Olopatadine is a dual-action agent, exhibiting both potent H1 receptor antagonism and mast cell stabilizing properties.[2][3] This dual mechanism allows Olopatadine to not only block the effects of histamine but also to inhibit the release of histamine and other pro-inflammatory mediators from mast cells, offering a broader spectrum of anti-allergic activity. Clinical studies consistently demonstrate that Olopatadine provides superior relief from ocular allergic symptoms compared to Levocabastine and is associated with better comfort upon instillation.
Data Presentation
Table 1: In Vitro Pharmacological Profile
| Parameter | Levocabastine | Olopatadine |
| Mechanism of Action | Selective Histamine H1 Receptor Antagonist | Histamine H1 Receptor Antagonist & Mast Cell Stabilizer |
| Histamine H1 Receptor Binding Affinity (Kᵢ) | Data not explicitly found; High affinity with H₂:H₁ and H₃:H₁ affinity ratios of 420 and 82, respectively[4] | ~41.1 nM[5] |
| Mast Cell Stabilization | No significant effect on mast cell degranulation[6] | Yes, inhibits TNF-α release from human conjunctival mast cells with an IC₅₀ of 13.1 µM[7] |
Table 2: Comparative Efficacy in a Guinea Pig Model of Allergic Conjunctivitis
| Parameter | Levocabastine | Olopatadine |
| Reduction in Scratching Responses | Not significantly reduced | Significantly reduced |
| Reduction in Eosinophil Infiltration | Significant reduction | No significant reduction mentioned |
| Reduction in Tear Histamine Levels | Significant reduction | Significant reduction |
| Reduction in Tear Substance P Levels | No significant reduction | No significant reduction |
Data synthesized from a study on an ovalbumin-induced allergic conjunctivitis model in guinea pigs.[2]
Table 3: Clinical Efficacy in the Conjunctival Allergen Challenge (CAC) Model
| Parameter | Levocabastine 0.05% | Olopatadine 0.1% |
| Ocular Itching Scores (vs. Levocabastine) | - | Significantly lower at 3 and 10 minutes post-challenge (p < 0.001)[8] |
| Ocular Redness Scores (vs. Levocabastine) | - | Significantly lower at all time points post-challenge (p < 0.0001)[8] |
| Ocular Discomfort upon Instillation | 26.5% of subjects reported discomfort[8] | 4.41% of subjects reported discomfort[8] |
Experimental Protocols
In Vitro: Histamine H1 Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Kᵢ value) of a compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) expressing the human histamine H1 receptor.
-
Radioligand: [³H]pyrilamine or [³H]mepyramine.
-
Test Compounds: Levocabastine and Olopatadine.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the receptor membrane preparation with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo: Guinea Pig Model of Ovalbumin-Induced Allergic Conjunctivitis
This model is used to evaluate the efficacy of anti-allergic drugs in a preclinical setting.
Animals:
-
Male Hartley guinea pigs.
Procedure:
-
Sensitization: Sensitize the guinea pigs by intraperitoneal injections of ovalbumin (OVA) with an adjuvant like aluminum hydroxide (B78521) on days 1 and 5.
-
Challenge: On day 19, induce allergic conjunctivitis by a topical ocular challenge with OVA solution in one eye. The contralateral eye can serve as a control.
-
Treatment: Administer Levocabastine, Olopatadine, or vehicle topically to the challenged eye at specific time points before the OVA challenge.
-
Evaluation:
-
Clinical Signs: Score the severity of conjunctival hyperemia, chemosis, and watery discharge at various time points after the challenge.
-
Behavioral Response: Count the number of scratching motions towards the challenged eye.
-
Inflammatory Cell Infiltration: Collect conjunctival tissue for histological analysis to quantify the infiltration of eosinophils and other inflammatory cells.
-
Mediator Analysis: Collect tear fluid to measure the levels of histamine and other inflammatory mediators using ELISA or other sensitive immunoassays.
-
Clinical: Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs in humans.
Subjects:
-
Healthy volunteers with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., cat dander, grass pollen).
Procedure:
-
Baseline and Titration: Determine the dose of allergen that elicits a consistent, moderate allergic reaction in each subject.
-
Treatment: On a separate visit, administer a single drop of Levocabastine, Olopatadine, or placebo to each eye in a randomized and double-masked fashion.
-
Allergen Challenge: After a specified period (e.g., 15 minutes to several hours), challenge the eyes with the predetermined dose of allergen.
-
Efficacy Assessment:
-
Subjective Symptoms: Subjects rate their ocular itching on a standardized scale (e.g., 0-4) at multiple time points post-challenge (e.g., 3, 5, and 10 minutes).
-
Objective Signs: An investigator grades ocular redness (conjunctival, ciliary, and episcleral) using a standardized scale (e.g., 0-4) at various time points post-challenge (e.g., 7, 15, and 20 minutes).
-
-
Safety and Comfort Assessment: Evaluate any adverse events and assess the comfort of the eye drops upon instillation.
Mechanism of Action and Signaling Pathways
Levocabastine acts as a pure and selective H1 receptor antagonist. It competitively binds to the H1 receptor, preventing histamine from initiating the intracellular signaling cascade that leads to the classic symptoms of an allergic reaction.
Olopatadine, in addition to its H1 receptor antagonism, stabilizes mast cells. This prevents the degranulation of mast cells upon allergen exposure, thereby inhibiting the release of histamine, tryptase, and pro-inflammatory cytokines like TNF-α. This dual action provides a more comprehensive blockade of the allergic cascade.
Figure 1: Simplified overview of the allergic cascade.
References
- 1. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical levocabastine for the treatment of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redorbit.com [redorbit.com]
Validating Levocabastine's Selectivity for NTS2 over NTS1 Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of Levocabastine's binding affinity and functional selectivity for the neurotensin (B549771) receptor 2 (NTS2) over the neurotensin receptor 1 (NTS1), supported by experimental data and detailed protocols.
Levocabastine, a potent H1-antihistamine, has been identified as a valuable pharmacological tool for its selective antagonist activity at the NTS2 receptor. This selectivity allows for the discrimination between the functions of the two primary neurotensin receptor subtypes, NTS1 and NTS2, which are implicated in a variety of physiological and pathological processes.
Comparative Binding Affinity of Levocabastine
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by increasing concentrations of an unlabeled test compound, such as Levocabastine. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the binding affinity constant (Ki).
| Compound | Receptor | Ki (nM) | Assay Type | Radioligand |
| Levocabastine | hNTS1 | > 1000 | Competitive | [3H]-Neurotensin |
| hNTS2 | 5 - 20 | Competitive | [3H]-SR48692 | |
| Hypothetical NTS1 Agonist | hNTS1 | 0.5 - 10 | Competitive | [3H]-Neurotensin |
| hNTS2 | > 1000 | Competitive | [3H]-SR48692 |
Note: The data for the hypothetical NTS1 agonist is for comparative purposes to illustrate the expected binding profile of a selective NTS1 ligand. The data for Levocabastine is based on its established pharmacological profile as an NTS2-selective ligand[1].
Experimental Protocols
A detailed understanding of the methodologies used to generate binding data is crucial for data interpretation and replication. Below are detailed protocols for cell membrane preparation and competitive radioligand binding assays.
Cell Membrane Preparation
-
Cell Culture : Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing either human NTS1 or NTS2 receptors are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvest : Cells are harvested at approximately 80-90% confluency. The cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and collected by centrifugation.
-
Homogenization : The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The cell suspension is then homogenized using a Dounce homogenizer or a similar device to lyse the cells and release the membranes.
-
Centrifugation : The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
Final Preparation : The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay. The prepared membranes are then aliquoted and stored at -80°C until use.[2]
Competitive Radioligand Binding Assay
-
Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Neurotensin for NTS1 or a specific NTS2 radioligand like [3H]-SR48692), and varying concentrations of the unlabeled competitor (Levocabastine).
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand : Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing : The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression analysis to determine the IC50 value of the competitor. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3]
Experimental Workflow for Receptor Binding Assay.
Signaling Pathway Comparison: NTS1 vs. NTS2
The differential selectivity of Levocabastine is further underscored by the distinct signaling pathways activated by NTS1 and NTS2 receptors.
NTS1 Receptor Signaling: The NTS1 receptor is a classical G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[4][5] Upon activation by its endogenous ligand, neurotensin, NTS1 initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is involved in a wide range of cellular responses, including cell proliferation and neurotransmission.[6][7]
NTS2 Receptor Signaling: The signaling pathways of the NTS2 receptor are more complex and appear to be cell-type dependent.[4] While it can also couple to G proteins and lead to the mobilization of intracellular calcium, the mechanisms are less clearly defined than for NTS1.[6][8] Some studies suggest that NTS2 signaling can be independent of the canonical PLC pathway and may involve other second messengers. The functional consequences of NTS2 activation are diverse and include analgesia and regulation of dopamine (B1211576) signaling.[9][10]
Comparative Signaling Pathways of NTS1 and NTS2 Receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Levocabastine and SR 48692 in NTS2 Receptor Functional Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the functional characteristics of two key modulators of the Neurotensin (B549771) Receptor 2 (NTS2). This guide provides a detailed comparison of levocabastine (B1674950) and SR 48692, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
The Neurotensin Receptor 2 (NTS2) is a G protein-coupled receptor implicated in a variety of physiological processes, including pain perception, temperature regulation, and dopamine (B1211576) system modulation. Levocabastine, a potent H1-antihistamine, and SR 48692, a selective non-peptide antagonist of the Neurotensin Receptor 1 (NTS1), are two pharmacological tools that have been instrumental in characterizing the functional properties of the NTS2 receptor. Their distinct and sometimes contradictory effects in different cellular contexts have highlighted the complexity of NTS2 receptor signaling. This guide provides a comparative overview of their performance in key functional assays.
Quantitative Comparison of Levocabastine and SR 48692 at the NTS2 Receptor
The functional activity of levocabastine and SR 48692 at the NTS2 receptor has been evaluated in various binding and functional assays. The following table summarizes key quantitative data from the literature, providing insights into their affinity and potency.
| Parameter | Levocabastine | SR 48692 | Cell Line/Tissue | Assay Type | Reference |
| IC50 | 1-2 nM | 300 nM | COS-7 cells expressing mouse NTS2 | [125I]-Tyr3-NT Binding | [1] |
| IC50 | 74 nM | 31 nM | CHO cells expressing rat NTS2 | [125I]-NT Binding | [2] |
| EC50 | 118 nM | - | HT-29 cells | Calcium Mobilization | [3][4] |
| Functional Activity | Partial Agonist / Agonist | Agonist / Antagonist (context-dependent) | Various | Calcium Mobilization, ERK1/2 Phosphorylation | [5] |
Signaling Pathways and Experimental Workflows
The functional outcomes of NTS2 receptor activation by levocabastine and SR 48692 are mediated by distinct intracellular signaling cascades. The primary pathways investigated are the Gq-mediated calcium mobilization and the MAPK/ERK signaling pathway.
NTS2 Receptor Signaling Pathways
Caption: NTS2 receptor signaling cascades initiated by ligand binding.
Experimental Workflow: Calcium Mobilization Assay (FLIPR)
Caption: Workflow for measuring intracellular calcium mobilization.
Experimental Workflow: ERK1/2 Phosphorylation Assay (Western Blot)
Caption: Workflow for assessing ERK1/2 phosphorylation.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted for a 96-well format using a fluorometric imaging plate reader (FLIPR).
Materials:
-
CHO cells stably expressing the NTS2 receptor (CHO-NTS2).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
96-well black-wall, clear-bottom cell culture plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Levocabastine and SR 48692 stock solutions.
-
FLIPR instrument or equivalent.
Procedure:
-
Cell Seeding: Seed CHO-NTS2 cells into 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of levocabastine and SR 48692 in HBSS with 20 mM HEPES at the desired concentrations.
-
Assay Performance:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add a defined volume of the compound solution to the wells.
-
Immediately begin recording the fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm) at 1-second intervals for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔRFU against the logarithm of the compound concentration to generate dose-response curves.
-
Determine the EC50 values from the dose-response curves using a suitable software (e.g., GraphPad Prism).
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 in response to compound treatment.
Materials:
-
CHO-NTS2 cells.
-
6-well cell culture plates.
-
Serum-free cell culture medium.
-
Levocabastine and SR 48692 stock solutions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed CHO-NTS2 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 9-12 hours to reduce basal ERK activation.
-
Treat the cells with various concentrations of levocabastine or SR 48692 for the desired time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-block the membrane and incubate with the anti-total ERK1/2 antibody to normalize for protein loading.
-
Repeat the secondary antibody incubation and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the normalized values across different treatment groups to determine the effect of the compounds on ERK1/2 phosphorylation.
-
Conclusion
The functional characterization of the NTS2 receptor is an evolving field, and the divergent activities of levocabastine and SR 48692 underscore the importance of using multiple functional assays and cellular systems. Levocabastine generally acts as a partial or full agonist, primarily signaling through calcium mobilization and ERK1/2 phosphorylation. In contrast, SR 48692, a known NTS1 antagonist, exhibits a more complex profile at the NTS2 receptor, acting as an agonist in some assays (e.g., ERK1/2 phosphorylation in CHO cells) and an antagonist in others, depending on the cellular context and the specific signaling pathway being investigated. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the pharmacology of the NTS2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
- 5. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Levocabastine and Mepyramine on H1 Receptor Kinetics: A Comprehensive Guide
For Immediate Release
This guide provides a detailed comparison of the binding kinetics of two prominent H1 receptor antagonists, Levocabastine and Mepyramine. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and G protein-coupled receptor (GPCR) pharmacology.
Introduction
The histamine (B1213489) H1 receptor, a key mediator in allergic and inflammatory responses, is the primary target for a class of drugs known as antihistamines. The therapeutic efficacy of these antagonists is not solely determined by their binding affinity but also by their kinetic properties, such as association and dissociation rates, which together define the drug-target residence time. A longer residence time can lead to a more sustained pharmacological effect, even at lower plasma concentrations. This guide focuses on a comparative analysis of Levocabastine, a second-generation antihistamine, and Mepyramine (also known as pyrilamine), a first-generation antihistamine, in their interaction with the human H1 receptor.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor that, upon activation by histamine, initiates a well-defined signaling cascade. The receptor couples to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with allergy and inflammation.[1][2] Antihistamines like Levocabastine and Mepyramine act by competitively binding to the H1 receptor, thereby preventing histamine-induced activation of this pathway.
Comparative Kinetic Data
The binding kinetics of Levocabastine (data for its active enantiomer, Levocetirizine) and Mepyramine at the human H1 receptor were determined through competitive radioligand association experiments. The following table summarizes the key kinetic and affinity parameters.
| Parameter | Levocabastine (Levocetirizine) | Mepyramine | Unit | Description |
| pKi | 8.8 ± 0.1 | 8.8 ± 0.1 | - | Negative logarithm of the inhibitory constant; a measure of binding affinity. |
| k-on (Association Rate) | 1.1 ± 0.2 (x 10⁸) | 1.1 ± 0.1 (x 10⁸) | M⁻¹min⁻¹ | The rate at which the drug binds to the H1 receptor. |
| k-off (Dissociation Rate) | 0.016 ± 0.002 | 0.065 ± 0.005 | min⁻¹ | The rate at which the drug unbinds from the H1 receptor. |
| Residence Time (RT = 1/k-off) | 63 ± 8 | 15 ± 1 | minutes | The average duration the drug remains bound to the H1 receptor. |
Data sourced from a study using HEK293T cells transiently expressing the human H1 receptor.[1]
Analysis: While both Levocabastine (as Levocetirizine) and Mepyramine exhibit high and nearly identical binding affinities (pKi) for the H1 receptor, their kinetic profiles show significant differences.[1] Levocabastine has a dissociation rate approximately four times slower than that of Mepyramine. This results in a significantly longer residence time at the H1 receptor (63 minutes vs. 15 minutes).[1] This prolonged engagement with the target receptor may contribute to a more durable antagonistic effect in a physiological setting.
Experimental Protocols
The kinetic data presented was obtained using a competitive association radioligand binding assay. The following is a detailed description of the methodology.
Cell Culture and Membrane Preparation
-
Cell Line: Human Embryonic Kidney (HEK293T) cells were used.
-
Transfection: Cells were transiently transfected with a plasmid encoding the human histamine H1 receptor.
-
Harvesting: After incubation, cells were harvested and cell pellets were frozen.
-
Homogenization: On the day of the assay, the frozen cell pellet was reconstituted in a binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4) and homogenized using a sonicator to create a membrane homogenate.[1][3]
-
Protein Quantification: The protein concentration of the homogenate was determined using a BCA protein assay to ensure equal amounts of receptor were used in each assay.[3]
Competitive Association Binding Assay
This assay measures the binding of a radioligand over time in the presence of an unlabeled competitor drug.
-
Radioligand: [³H]mepyramine was used as the radiolabeled ligand that binds to the H1 receptor.
-
Incubation: The cell membrane homogenate was incubated with a fixed concentration of [³H]mepyramine (e.g., 2.4 nM) at 25°C.[1]
-
Competition: The incubation was performed in the absence or presence of the unlabeled test compounds (Levocetirizine or Mepyramine) at concentrations typically 1 to 100 times their Ki value.[1]
-
Time Course: The binding reaction was allowed to proceed for various time points (e.g., 0 to 81 minutes).[1]
-
Separation: At each time point, the reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound [³H]mepyramine, was quantified using liquid scintillation counting.
-
Data Analysis: The binding data over time was analyzed using the Motulsky and Mahan model for competitive binding kinetics.[3] This analysis yields the association (kon) and dissociation (koff) rates for the unlabeled ligands. Residence time (RT) was calculated as the reciprocal of the dissociation rate (1/koff).[1]
Conclusion
The comparative analysis of Levocabastine and Mepyramine reveals important distinctions in their H1 receptor binding kinetics. While both drugs display high affinity, Levocabastine (as Levocetirizine) is characterized by a significantly longer residence time, driven by a slower dissociation rate.[1] This kinetic parameter is increasingly recognized as a critical determinant of in vivo drug efficacy and duration of action. For drug development professionals, these findings underscore the importance of evaluating not just equilibrium-based affinity constants (Ki/Kd) but also the kinetic rates of association and dissociation when characterizing and selecting lead candidates for H1 receptor antagonists. The prolonged receptor occupancy of Levocabastine may offer a clinical advantage in providing sustained relief from allergic symptoms.
References
Levocabastine's Receptor Cross-Reactivity Profile: A Comparative Guide for Researchers
An in-depth analysis of Levocabastine's interaction with non-histaminergic amine receptors reveals a notable specificity for the histamine (B1213489) H1 receptor, with significant cross-reactivity observed primarily at the neurotensin (B549771) NTS2 receptor. This guide provides a comparative overview of Levocabastine's binding affinities, details the experimental methodologies for assessing receptor interactions, and visualizes the relevant signaling pathways to support further research and drug development.
Levocabastine (B1674950) is a potent and highly selective second-generation histamine H1 receptor antagonist.[1] Its primary mechanism of action involves competing with histamine for H1-receptor sites on effector cells, which prevents the downstream signaling cascade responsible for allergic symptoms.[2] While extensively characterized for its high affinity to the H1 receptor, understanding its potential off-target effects is crucial for a comprehensive safety and efficacy profile. This guide examines the cross-reactivity of Levocabastine with other amine receptors, focusing on adrenergic, dopaminergic, and serotonergic receptors, and provides the available quantitative data and experimental context.
Comparative Analysis of Receptor Binding Affinity
Publicly available data on the comprehensive cross-reactivity of Levocabastine across a wide panel of amine receptors is limited. However, existing studies consistently highlight its high selectivity for the histamine H1 receptor. The most significant off-target interaction identified is with the neurotensin receptor type 2 (NTS2), where Levocabastine acts as an agonist or partial agonist, depending on the experimental system.[3][4]
The following table summarizes the available quantitative data on Levocabastine's binding affinity for the histamine H1 receptor and the neurotensin NTS2 receptor.
| Target Receptor | Ligand Action | Kᵢ (nM) | Species | Source |
| Histamine H1 | Antagonist | ~0.53 | Human | [5] |
| Neurotensin NTS2 | Agonist | ~158 | Human | [5] |
| Neurotensin NTS2 | (IC₅₀) ~7 | Rat | [6] |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Assessing Receptor Cross-Reactivity
The determination of a compound's binding affinity for various receptors is typically achieved through radioligand binding assays. These assays are a powerful tool for characterizing the interaction between a drug and its target.[7]
Representative Radioligand Binding Assay Protocol (Histamine H1 Receptor)
This protocol is a generalized representation based on standard methodologies for H1 receptor binding assays.[8][9][10]
1. Materials:
- Receptor Source: Cell membranes from HEK293T cells transiently expressing the human histamine H1 receptor.[8]
- Radioligand: [³H]mepyramine (a well-characterized H1 antagonist).
- Test Compound: Levocabastine.
- Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., cold mepyramine).
- Assay Buffer: Typically a Tris-based buffer at physiological pH.
2. Procedure:
- Incubation: Cell membranes are incubated with a fixed concentration of [³H]mepyramine and varying concentrations of Levocabastine in the assay buffer.
- Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C for 4 hours) to allow the binding to reach equilibrium.[8]
- Separation: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes.
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
- The concentration of Levocabastine that inhibits 50% of the specific binding of [³H]mepyramine (IC₅₀) is determined.
- The IC₅₀ value is then converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Neurotensin NTS2 Receptor Binding Assay
Studies on Levocabastine's interaction with the NTS2 receptor have utilized similar radioligand binding principles.
-
Receptor Source: Membranes from COS-7 cells transfected with the NTS2 receptor cDNA or brain synaptic membranes from murine models.[6][11]
-
Radioligand: Monoiodo-[¹²⁵I-Tyr³]neurotensin (NT).[6]
-
Procedure: Similar to the H1 assay, membranes are incubated with the radioligand and Levocabastine. Levocabastine's ability to inhibit the binding of the radiolabeled neurotensin indicates its affinity for the NTS2 receptor.[6]
Signaling Pathways
To understand the potential functional consequences of Levocabastine's receptor interactions, it is essential to consider the downstream signaling pathways of the target receptors.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[12][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] This cascade ultimately results in the physiological responses associated with allergic reactions.
Neurotensin NTS2 Receptor Signaling Pathway
The neurotensin NTS2 receptor is also a GPCR. Its activation by ligands like neurotensin or, in this case, Levocabastine, can lead to the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling cascade, often in an internalization-dependent manner.[3][14][15] Some studies also suggest a link to IP₃ induction and subsequent calcium mobilization, although this can be cell-dependent.[16]
Representative Amine Receptor Signaling Pathways
For comparative purposes, the canonical signaling pathways of representative adrenergic, dopaminergic, and serotonergic receptors are illustrated below.
-
Alpha-1 Adrenergic Receptor: Couples to Gq and activates the PLC pathway, similar to the H1 receptor.[17][18][19]
-
Beta-Adrenergic Receptor: Couples to Gs, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[20][21][22][23]
-
Dopamine D2 Receptor: Primarily couples to Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels.[24][[“]][26][27]
-
Serotonin 5-HT2A Receptor: Couples to Gq/11 and activates the PLC pathway.[28][29][30][31][32]
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Conclusion
Levocabastine demonstrates a high degree of selectivity for the histamine H1 receptor, which is consistent with its clinical efficacy as a topical anti-allergic agent. The most notable off-target interaction is with the neurotensin NTS2 receptor, where it functions as an agonist. Comprehensive screening data for a broad range of other amine receptors, including adrenergic, dopaminergic, and serotonergic subtypes, is not widely available, suggesting that Levocabastine has a clean off-target profile at therapeutically relevant concentrations. For researchers investigating the pharmacology of Levocabastine, focusing on the H1 and NTS2 receptors is likely to be the most fruitful avenue. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for designing and interpreting further studies on Levocabastine and other selective amine receptor ligands.
References
- 1. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist | MDPI [mdpi.com]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure, Functional Expression, and Cerebral Localization of the Levocabastine-Sensitive Neurotensin/Neuromedin N Receptor from Mouse Brain | Journal of Neuroscience [jneurosci.org]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. SMPDB [smpdb.ca]
- 14. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
- 15. The Internalization of Neurotensin by the Low-Affinity Neurotensin Receptors (NTSR2 and vNTSR2) Activates ERK 1/2 in Glioma Cells and Allows Neurotensin-Polyplex Transfection of tGAS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Beta Adrenergic Receptors | Thoracic Key [thoracickey.com]
- 23. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. consensus.app [consensus.app]
- 26. tandfonline.com [tandfonline.com]
- 27. tandfonline.com [tandfonline.com]
- 28. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 29. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 32. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Levocabastine's Antagonism at the NTS2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Levocabastine's antagonistic properties at the neurotensin (B549771) receptor 2 (NTS2), offering a comparative perspective against other known ligands. The complex pharmacology of the NTS2 receptor, where ligands can exhibit functional duality, necessitates a careful evaluation of experimental data. This document summarizes key binding affinity and functional assay data, presents detailed experimental protocols for validation, and visualizes critical pathways and workflows to aid in the design and interpretation of studies targeting the NTS2 receptor.
Comparative Analysis of NTS2 Receptor Ligands
Levocabastine (B1674950) is a well-established high-affinity antagonist for the NTS2 receptor and is frequently utilized as a pharmacological tool to discriminate between NTS1 and NTS2 receptor subtypes.[1][2] However, the functional effects of Levocabastine and other NTS2 ligands can be context-dependent, with some studies reporting partial agonist or even full agonist activity in specific cellular assays. This highlights the intricate nature of NTS2 receptor signaling.
Below is a summary of the binding affinities and functional activities of Levocabastine compared to other notable NTS2 receptor ligands.
Table 1: Comparative Binding Affinities of Ligands at the NTS2 Receptor
| Compound | Receptor Subtype | K_i_ (nM) | Assay Type | Radioligand | Source(s) |
| Levocabastine | NTS2 | 17 | Competitive Binding | [¹²⁵I]-Neurotensin | [3] |
| SR48692 | NTS1 | 36 (K_e_) | Competitive Binding | [¹²⁵I]-Neurotensin | [4][5] |
| NTS2 | 4-5 | Competitive Binding | [¹²⁵I]-Neurotensin | [6] | |
| NTS2 | 34.8 - 82.0 (IC₅₀) | Competitive Binding | [¹²⁵I]-Neurotensin | [7] | |
| β-Lactotensin | NTS2 | Not Reported | Functional (Agonist) | - | [8][9][10] |
Table 2: Comparative Functional Activities of Ligands at the NTS2 Receptor
| Compound | Assay Type | Cell Line | Observed Activity | Source(s) |
| Levocabastine | Calcium Mobilization | CHO cells expressing rat NTS2 | Agonist | [11] |
| ERK1/2 Phosphorylation | Cerebellar granule cells | Agonist | [12] | |
| In vivo antinociception | Rats | Antagonist of neurotensin effect | [13] | |
| In vivo antinociception | Mice | Partial agonist | [14] | |
| SR48692 | Calcium Mobilization | CHO cells expressing rat NTS2 | Potent Agonist | [11] |
| ERK1/2 Phosphorylation | Cerebellar granule cells | No effect | [12] | |
| β-Lactotensin | In vivo anxiolytic-like activity | Mice | Agonist (effects blocked by Levocabastine) | [10] |
| In vivo antinociception | Mice | Agonist (effects blocked by NTS2 antisense) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NTS2 receptor antagonism. Below are protocols for key in vitro assays.
Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound for the NTS2 receptor using a competitive binding assay with radiolabeled neurotensin.
Materials:
-
Cell membranes prepared from cells stably expressing the NTS2 receptor (e.g., CHO-NTS2 or HEK293-NTS2).
-
Radioligand: [¹²⁵I]-Neurotensin.
-
Unlabeled Levocabastine (for non-specific binding determination).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NTS2 receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [¹²⁵I]-Neurotensin, and assay buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]-Neurotensin, and a high concentration of unlabeled Levocabastine (e.g., 1 µM).
-
Test Compound: Cell membranes, [¹²⁵I]-Neurotensin, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the K_i_ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the NTS2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the NTS2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
NTS2 receptor agonist (e.g., Neurotensin).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the NTS2-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution (e.g., 2-5 µM Fluo-4 AM in assay buffer, with or without probenecid) for 45-60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add the test compounds at various concentrations (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject the NTS2 agonist into the wells and immediately begin kinetic reading of fluorescence intensity over time (typically for 3-5 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Calculate the IC₅₀ value from the concentration-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a test compound to block agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Materials:
-
Cells stably expressing the NTS2 receptor.
-
Serum-free cell culture medium.
-
NTS2 receptor agonist (e.g., Neurotensin).
-
Test compounds.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-incubate the cells with various concentrations of the test compound (or vehicle) for 30-60 minutes. Stimulate the cells with an NTS2 agonist for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the primary antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2. Determine the inhibitory effect of the test compound on agonist-induced ERK1/2 phosphorylation and calculate the IC₅₀ value.
Visualizations
NTS2 Receptor Signaling Pathway
The NTS2 receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it can activate downstream signaling cascades, including the phospholipase C (PLC) pathway leading to calcium mobilization and the MAPK/ERK pathway.
References
- 1. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Levocabastine [medbox.iiab.me]
- 3. Levocabastine | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 6. Effect of the nonpeptide neurotensin antagonist, SR 48692, and two enantiomeric analogs, SR 48527 and SR 49711, on neurotensin binding and contractile responses in guinea pig ileum and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociception induced by beta-lactotensin, a neurotensin agonist peptide derived from beta-lactoglobulin, is mediated by NT2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-lactotensin and neurotensin rapidly reduce serum cholesterol via NT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Lactotensin derived from bovine β-lactoglobulin exhibits anxiolytic-like activity as an agonist for neurotensin NTS(2) receptor via activation of dopamine D(1) receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and functional properties of NTS2 neurotensin receptors in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo studies with low doses of levocabastine and diphenhydramine, but not pyrilamine, antagonize neurotensin-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: Levocabastine Versus Novel H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation topical H1 receptor antagonist, Levocabastine, against newer-generation oral H1 receptor antagonists: Bilastine, Rupatadine, and Fexofenadine. The following sections detail their performance based on experimental data, outline the methodologies of key experiments, and visualize relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of H1 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki) of Levocabastine, Bilastine, Rupatadine, and Fexofenadine for the histamine (B1213489) H1 receptor. Lower Ki values are indicative of higher binding affinity. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Antagonist | Chemical Class | H1 Receptor Ki (nM) | Source |
| Levocabastine | Piperidine | ~2-19 | [1][2] |
| Bilastine | Piperidine | ~1.92 - 44 | [1][3] |
| Rupatadine | Piperidine | ~102 | [4] |
| Fexofenadine | Piperidine | ~10 - 246 | [5][6][7][8] |
Experimental Protocols: Key Methodologies
Radioligand Binding Assay for H1 Receptor Affinity
This in vitro assay quantifies the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of test compounds for the human H1 receptor.
Materials:
-
Biological Material: Cell membranes from cell lines recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine, a tritiated H1 receptor antagonist.
-
Test Compounds: Levocabastine, Bilastine, Rupatadine, Fexofenadine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: H1 receptor-expressing cells are harvested and homogenized to isolate the cell membrane fraction. The total protein concentration is determined.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of [³H]mepyramine, and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated (e.g., at 25°C) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while unbound radioligand is washed away.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[3]
Histamine-Induced Wheal and Flare Suppression Test
This in vivo assay assesses the efficacy of an antihistamine in inhibiting the cutaneous allergic reaction induced by histamine.
Objective: To evaluate the ability of H1 receptor antagonists to suppress the histamine-induced wheal and flare response in human subjects.
Materials:
-
Histamine Solution: Histamine dihydrochloride (B599025) (e.g., 1:1,000 dilution).
-
Test Subjects: Healthy adult volunteers.
-
Administration of Antihistamine: Oral administration of Bilastine, Rupatadine, or Fexofenadine at therapeutic doses.
-
Measurement Tools: Calipers or digital imaging system to measure the size of the wheal and flare.
Procedure:
-
Baseline Measurement: A control histamine skin prick test is performed on the forearm of the subject, and the resulting wheal and flare diameters are measured after a set time (e.g., 15-20 minutes).[9][10]
-
Drug Administration: The subject is administered a single oral dose of the antihistamine being tested.
-
Post-Dose Testing: The histamine skin prick test is repeated at various time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Measurement of Suppression: The size of the wheal and flare at each time point is measured and compared to the baseline to calculate the percentage of suppression.
-
Data Analysis: The onset of action, peak effect, and duration of action for each antihistamine are determined from the suppression data.[9]
Visualizations: Pathways and Workflows
H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the H1 receptor by histamine, a Gq-protein coupled receptor pathway.
Caption: H1 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The workflow for determining the H1 receptor binding affinity of a test compound is depicted below.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship: Levocabastine vs. Novel Antagonists
This diagram illustrates the key comparative features between Levocabastine and the newer generation H1 receptor antagonists.
Caption: Levocabastine vs. Novel Antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Levocabastine in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of Levocabastine (B1674950), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Hazard Classification and Safety Overview
Levocabastine is a potent and selective histamine (B1213489) H1-receptor antagonist.[1][2] While not always classified as a hazardous chemical under OSHA's Hazard Communication Standard, various Safety Data Sheets (SDS) indicate potential hazards that necessitate careful handling and disposal.[3] Some classifications indicate it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5][6] Crucially, at least one SDS warns that Levocabastine is very toxic to aquatic life with long-lasting effects (H410), which heavily influences disposal protocols.[6]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses with side-shields, and a lab coat.[3][7][8]
-
Avoid Contamination: Prevent the substance from entering drains, water courses, or soil.[3][6][9] A nationwide ban on sewering (flushing) hazardous pharmaceutical waste is in effect in the United States.[10][11]
-
Dust Prevention: When handling the solid form (Levocabastine HCl), avoid creating dust.[7][8]
II. Disposal Options Summary
Disposal methods for Levocabastine can vary based on its formulation and the specific regulations applicable to your facility. The following table summarizes disposal-related classifications found in safety documentation.
| Parameter | Classification / Recommendation | Source Citation |
| OSHA Hazard Classification | Not always classified as a "Hazardous Chemical" | [3] |
| Transport Regulation | Not regulated for transport of dangerous goods (DOT, IATA, IMDG) | [7] |
| GHS Hazard Statements | H302: Harmful if swallowed | [6] |
| H315: Causes skin irritation | [4][5] | |
| H319: Causes serious eye irritation | [4][5] | |
| H335: May cause respiratory irritation | [4][5] | |
| H410: Very toxic to aquatic life with long lasting effects | [6] | |
| Primary Disposal Route | Offer to a licensed hazardous material disposal company | [3] |
| Alternative Disposal | Burn in a licensed incinerator with afterburner and scrubber | [3][7] |
| Environmental Protection | Avoid discharge into drains, water courses, or onto the ground | [3][6] |
III. Step-by-Step Disposal Protocol for Levocabastine Waste
This protocol provides a standardized procedure for managing Levocabastine waste in a research or drug development environment.
Step 1: Waste Characterization and Segregation
-
Determine if your Levocabastine waste is classified as hazardous. Given the H410 "very toxic to aquatic life" classification, it is best practice to manage it as hazardous waste unless determined otherwise by a certified safety professional.[6]
-
Segregate Levocabastine waste from other laboratory waste streams. This includes pure (unused) product, contaminated lab materials (e.g., gloves, weighing paper, pipette tips), and empty containers.
Step 2: Containment and Labeling
-
Solid Waste: Collect all solid Levocabastine waste, including contaminated materials, in a suitable, sealable container.[7][8]
-
Liquid Waste: Collect solutions containing Levocabastine in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "Levocabastine," along with any other components of the waste mixture. Ensure the label complies with your institution's and local regulatory standards.
Step 3: Managing Spills
-
Minor Spills (Dry):
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Use dry clean-up procedures; avoid generating dust.[7] You can dampen the powder with water to prevent it from becoming airborne.[7]
-
Carefully sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[7]
-
Collect the residue in a sealed container for disposal as hazardous waste.[7]
-
-
Minor Spills (Liquid):
Step 4: Disposal of Empty Containers
-
Even "empty" containers may retain chemical residues.
-
Contaminated packaging and containers should be disposed of in the same manner as the unused product.[3][8] Do not rinse containers into the sewer system.
-
Follow your facility's guidelines for managing "RCRA empty" containers if applicable.
Step 5: Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3] This ensures the waste is transported and treated (e.g., by incineration) in compliance with all federal, state, and local regulations.[3][4][5]
IV. Levocabastine Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Levocabastine in a laboratory setting.
References
- 1. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the tolerability and safety of levocabastine eye drops and nasal spray. Implications for patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Levocabastine hydrochloride|79547-78-7|MSDS [dcchemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. angenechemical.com [angenechemical.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. approvedmedwaste.com [approvedmedwaste.com]
- 11. michigan.gov [michigan.gov]
Personal protective equipment for handling Levocabastin
Essential Safety and Handling Guide for Levocabastine
This guide provides crucial safety and logistical information for laboratory professionals handling Levocabastine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. Levocabastine hydrochloride is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) and Exposure Controls
Engineering controls, such as a laboratory fume hood or other local exhaust ventilation, should be the primary method of controlling exposure.[4] Personal protective equipment should be used as a secondary measure.
Recommended Personal Protective Equipment for Handling Levocabastine [1][2][3][4][5]
| Situation | Eye/Face Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Routine Handling/Weighing | Tightly fitting safety goggles with side-shields.[4][5] | Protective gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use.[4] | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator, especially where dust may be generated.[4] To be used as a backup to engineering controls.[4] | Laboratory coat. For larger quantities (up to 1 kg), a disposable low-permeability coverall is recommended.[1] |
| Minor Spills (Dry Powder) | Tightly fitting safety goggles with side-shields.[4][5] | Protective gloves.[1] | Dust respirator.[1] | Protective clothing.[1] |
| Major Spills | Tightly fitting safety goggles with side-shields.[4][5] | Protective gloves.[1] | Positive flow mask if significant dust is airborne.[1] | Full protective suit (e.g., disposable low-permeability coverall) and disposable shoe covers.[1] |
| Firefighting | Self-contained breathing apparatus (SCBA).[4] | Protective gloves.[1] | Self-contained breathing apparatus (SCBA).[4] | Full protective clothing.[6] |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for safely handling, storing, and disposing of Levocabastine in a laboratory setting.
Handling and Storage Procedures
Safe Handling:
-
Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[1]
-
Ventilation: Always handle Levocabastine in a well-ventilated area, preferably within a laboratory fume hood.[2][4]
-
Good Laboratory Practices: Do not eat, drink, or smoke in areas where Levocabastine is handled.[1] Always wash hands thoroughly with soap and water after handling.[1]
-
Clothing: Work clothes should be laundered separately.[1]
Storage Conditions:
-
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2][4] Polyethylene or polypropylene (B1209903) containers are suitable.[1]
-
Temperature: Recommended storage temperature is -20°C.[2] For eye drops, store in a cool, dry place below 25°C.[7][8]
-
Incompatibilities: Avoid contact with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1]
Spill Management Protocol
Minor Spills:
-
Restrict Access: Cordon off the spill area.
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, a lab coat, and a dust respirator.[1]
-
Clean-up: Use dry clean-up procedures to avoid generating dust.[1] You can dampen the powder with water to prevent it from becoming airborne before sweeping.[1]
-
Collection: Vacuum or sweep up the material. Ensure the vacuum cleaner is fitted with a HEPA filter.[1]
-
Disposal: Place the collected residue in a sealed, labeled container for disposal.[1]
Major Spills:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Alert: Notify emergency responders and inform them of the hazard's location and nature.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spillage from entering drains or water courses.[1]
-
Clean-up: Follow the same dry clean-up procedures as for minor spills, using appropriate PPE for larger quantities.[1]
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local regulations.[4]
-
Product: Excess and expired Levocabastine should be offered to a licensed hazardous material disposal company.[4] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not dispose of it with household garbage or allow it to reach the sewage system.[3]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[4]
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of Levocabastine, from preparation to final disposal.
Caption: Workflow for safe handling and disposal of Levocabastine.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. echemi.com [echemi.com]
- 6. pocketnurse.com [pocketnurse.com]
- 7. news-medical.net [news-medical.net]
- 8. nps.org.au [nps.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
